(3-Bromo-2-methylphenyl)hydrazine
Description
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-6(8)3-2-4-7(5)10-9/h2-4,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYOLUQSSXGFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling, De Novo Synthesis, and Application of (3-Bromo-2-methylphenyl)hydrazine (CAS 459817-67-5)
Executive Summary
(3-Bromo-2-methylphenyl)hydrazine is a highly specialized bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a nucleophilic hydrazine moiety, a sterically demanding ortho-methyl group, and a synthetically versatile meta-bromo substituent, this compound is a privileged intermediate for the construction of complex heterocycles, including indoles, indazoles, and pyrazoles. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and mechanistic causality behind its application in synthesizing advanced pharmaceutical intermediates.
Physicochemical Profiling and Structural Dynamics
Understanding the structural parameters of (3-Bromo-2-methylphenyl)hydrazine is critical for predicting its reactivity and stability. The free base (CAS 459817-67-5) is highly reactive and susceptible to 1, often degrading into azo-compounds[1]. To mitigate this, the compound is predominantly synthesized, isolated, and stored as its hydrochloride salt (CAS 1666138-49-3). Protonation of the primary amine drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thereby shutting down oxidative degradation pathways and ensuring 2[2].
Table 1: Computed Physicochemical Properties
| Property | Value |
| Chemical Name | (3-Bromo-2-methylphenyl)hydrazine |
| CAS Registry Number | 459817-67-5 (Free Base) 1666138-49-3 (HCl Salt) |
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.067 g/mol |
| Exact Mass | 199.99491 g/mol |
| Topological Polar Surface Area (TPSA) | 38.00 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Rotatable Bonds | 1 |
De Novo Synthesis: Mechanistic Workflow and Causality
The synthesis of (3-Bromo-2-methylphenyl)hydrazine from 3-bromo-2-methylaniline relies on a classical diazotization-reduction sequence. As a Senior Application Scientist, I emphasize that the choice of reagents here is dictated by the absolute need for chemoselectivity.
Synthetic workflow of (3-Bromo-2-methylphenyl)hydrazine via diazotization and reduction.
Self-Validating Protocol A: Chemoselective Synthesis of the Hydrazine HCl Salt
-
Diazotization: Suspend 3-bromo-2-methylaniline (1.0 equiv) in concentrated HCl (3.0 equiv) and cool to 0 °C. Add a pre-cooled aqueous solution of NaNO2 (1.05 equiv) dropwise.
-
Causality: The high concentration of HCl ensures complete protonation of the aniline, preventing the nucleophilic attack of unreacted aniline on the diazonium ion (which would form an unwanted triazene). The strict temperature control (< 5 °C) prevents the thermal extrusion of N₂ gas and subsequent phenol formation.
-
Validation Check: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.
-
-
Chemoselective Reduction: To the cold diazonium solution, add a solution of SnCl₂·2H₂O (2.5 equiv) in concentrated HCl dropwise, maintaining the temperature below 0 °C.
-
Causality: Stannous chloride is explicitly chosen over palladium-catalyzed hydrogenation to completely preclude the3[3]. The reduction proceeds via a single-electron transfer mechanism, precipitating the arylhydrazine as a highly insoluble tin complex/hydrochloride salt, which drives the reaction forward and protects the product from over-reduction.
-
Validation Check: Add an aliquot of the reaction mixture to an alkaline solution of 2-naphthol. The absence of a bright red azo dye confirms the complete consumption of the diazonium intermediate.
-
-
Isolation: Filter the precipitated salt, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt.
Applications in Drug Discovery: Regioselective Heterocycle Construction
(3-Bromo-2-methylphenyl)hydrazine is a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds for kinase inhibitors and metabolic disease therapeutics (e.g., 4)[4].
Regioselective synthesis of N-aryl aminopyrazoles from (3-Bromo-2-methylphenyl)hydrazine.
Self-Validating Protocol B: Regioselective Pyrazole Cyclization
-
Free-Basing and Condensation: Suspend (3-Bromo-2-methylphenyl)hydrazine hydrochloride (1.0 equiv) in anhydrous methanol at 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) followed by 2-(ethoxymethylene)malononitrile (1.0 equiv).
-
Causality: The terminal primary amine (-NH₂) of the free hydrazine is significantly more nucleophilic than the internal secondary amine (-NH-Ar), whose lone pair is delocalized into the aromatic ring. 5; without it, the hydrazine remains protonated and non-nucleophilic[5]. The terminal nitrogen selectively attacks the ethoxymethylene carbon, eliminating ethanol to form the hydrazone intermediate.
-
Validation Check: Perform LC-MS analysis. The appearance of the hydrazone intermediate mass [M+H]⁺ and the disappearance of the starting materials must be confirmed before proceeding to cyclization.
-
-
Intramolecular Cyclization: Warm the reaction to room temperature, then heat to reflux for 2 hours.
-
Causality: Reflux conditions provide the necessary activation energy for the sterically hindered internal secondary amine to attack the adjacent nitrile group. The ortho-methyl group on the phenyl ring forces the aryl system to adopt an orthogonal conformation relative to the newly formed pyrazole ring, a critical 3D structural feature for binding into deep, narrow hydrophobic pockets in target proteins.
-
Storage and Handling Integrity
To maintain the scientific integrity of the compound:
-
Atmosphere: Store under an inert atmosphere (Argon or N₂) to prevent the auto-oxidation of the free base.
-
Light: Store in amber vials; the hydrazine moiety is sensitive to photo-induced radical degradation.
References
- Guidechem. "1-(4-BroMo-2-Methylphenyl)hydrazine, HCl 56056-25-8 wiki".
- Sigma-Aldrich. "(3-bromo-2-methylphenyl)hydrazine hydrochloride | 1666138-49-3".
- Benchchem. "3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8".
- Google Patents. "吡唑并[3,4]嘧啶-4-基衍生物及其治疗糖尿病和肥胖症的用途".
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (3-bromo-2-methylphenyl)hydrazine hydrochloride | 1666138-49-3 [sigmaaldrich.com]
- 3. 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | Benchchem [benchchem.com]
- 4. CN102171213A - å¡åå¹¶[3ï¼4]å§å¶-4-åºè¡çç©åå ¶æ²»çç³å°¿ç åè¥èççç¨é - Google Patents [patents.google.com]
- 5. CN102171213A - å¡åå¹¶[3ï¼4]å§å¶-4-åºè¡çç©åå ¶æ²»çç³å°¿ç åè¥èççç¨é - Google Patents [patents.google.com]
Technical Whitepaper: 3-Bromo-2-methylphenylhydrazine Hydrochloride
This guide is structured as a Technical Risk Management & Application Whitepaper , designed for high-level research and process development environments. It prioritizes mechanistic understanding over rote compliance.
Operational Safety, Chemical Profiling, and Synthetic Utility
Part 1: Molecular Identity & Physicochemical Profiling
The "What"
This compound is a specialized arylhydrazine salt used primarily as a regiospecific building block in heterocyclic synthesis. Unlike generic phenylhydrazines, the 2-methyl substituent imposes steric constraints that dictate both its chemical reactivity and its specific utility in constructing indole scaffolds.
Chemical Specification Table
| Parameter | Technical Detail |
| Chemical Name | (3-Bromo-2-methylphenyl)hydrazine hydrochloride |
| CAS Number | 1666138-49-3 |
| Molecular Formula | C₇H₁₀BrClN₂ (C₇H₉BrN₂[1] · HCl) |
| Molecular Weight | 237.53 g/mol |
| Structural Pharmacophore | Hydrazine moiety attached to a halogenated toluene core |
| Physical State | Off-white to beige crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, Toluene) |
| Acidity (pKa) | ~5.2 (Conjugate acid of the hydrazine); 1% aq.[1] solution is acidic (pH ~3-4) |
Structural Causality
The presence of the hydrochloride counterion is intentional. Free arylhydrazines are prone to rapid auto-oxidation (turning dark red/brown) upon exposure to air, forming diazenes and tars. The HCl salt protonates the hydrazine nitrogen (
Part 2: The Hazard Matrix (Toxicological Mechanisms)
The "Why it's Dangerous"
While standard SDSs list "Toxic if swallowed," a researcher must understand the mechanism to design effective barriers. Phenylhydrazines are "hit-and-run" toxins that cause damage via metabolic activation.
Critical Toxicity Pathways
-
Hemolytic Anemia (The Hydrazine Signature):
-
Mechanism:[2][3][4][5] Systemic absorption leads to the formation of phenyl radicals and reactive oxygen species (ROS) in the blood. These attack the spectrin-actin cytoskeleton of red blood cells (RBCs) and oxidize hemoglobin to methemoglobin (Heinz body formation).
-
Symptom:[1][2][3][6][7][8] Delayed onset fatigue, dark urine (hemoglobinuria), and hypoxia.
-
-
Genotoxicity (The Alkylating Risk):
-
Skin Sensitization:
Visualization: Toxicity Cascade
Caption: Mechanistic pathway of arylhydrazine toxicity, moving from metabolic activation to specific cellular damage.
Part 3: Operational Control & Handling Protocol
The "How to Handle" (Self-Validating Systems)
Trustworthiness in safety comes from redundancy. Do not rely on a single barrier.
Engineering Controls & PPE[10][11]
-
Primary Barrier (Engineering): All weighing and manipulation of the solid must occur in a Chemical Fume Hood or Glove Box . The dust is the primary vector for inhalation and surface contamination.
-
Secondary Barrier (PPE):
-
Gloves:Double-gloving is mandatory. Nitrile (0.11 mm) provides splash protection but is permeable to hydrazines over time. Wear Laminate (Silver Shield) or thick Butyl gloves for prolonged handling.
-
Validation: Check gloves for discoloration (yellow/brown stains indicate hydrazine oxidation/permeation).
-
-
Respiratory: If working outside a hood (not recommended), a P3/P100 particulate respirator is required.
Decontamination Protocol (The "Red-Ox" Rule)
Hydrazines are reducing agents. They are best destroyed by oxidation.
-
Spill Cleanup: Do not just wipe with water.
-
Cover spill with an absorbent pad.
-
Apply a dilute bleach solution (Sodium Hypochlorite <5%) or Potassium Permanganate solution to the pad. Caution: This reaction is exothermic and releases gas.
-
Wait for the color change (Permanganate turns brown/colorless; Bleach oxidizes the hydrazine to nitrogen gas and aryl halides).
-
Dispose of as hazardous chemical waste.
-
Part 4: Synthetic Utility – The Fischer Indole Logic
The "Value"
This compound is not a generic reagent; it is a strategic tool for accessing 7-substituted indoles .
Regiochemical Control
In a standard Fischer Indole Synthesis, an arylhydrazine reacts with a ketone.[4] The key step is the [3,3]-sigmatropic rearrangement.[9]
-
The Problem: For a meta-substituted hydrazine (like 3-bromophenylhydrazine), the rearrangement can occur at two positions (ortho to the hydrazine), leading to a mixture of 4-bromo and 6-bromo indoles.
-
The Solution (This Compound): The 2-methyl group blocks one of the ortho positions.
-
Result: Cyclization is forced to occur exclusively at the open C6 position.
-
Product: This yields 7-methyl-4-bromoindoles (or 6-bromo-7-methyl depending on numbering conventions of the fused ring), a substitution pattern that is extremely difficult to achieve via other methods.
-
Visualization: Regioselective Synthesis
Caption: The 2-methyl substituent acts as a steric blocker, forcing the reaction pathway to yield a single regioisomer.
Experimental Protocol: General Fischer Indole Procedure
Note: This is a generalized protocol. Optimization is required for specific ketones.
-
Preparation: Suspend 3-Bromo-2-methylphenylhydrazine HCl (1.0 equiv) in glacial acetic acid or ethanol.
-
Addition: Add the ketone (1.0–1.2 equiv). If using ethanol, add catalytic H₂SO₄ or HCl.
-
Reflux: Heat to reflux (80–110°C). Monitor by TLC/LCMS. The hydrazone forms first, followed by the indole.[4][9]
-
Workup: Cool reaction. If acetic acid was used, pour into ice water and neutralize with NaOH (exothermic!). Extract with Ethyl Acetate.
-
Purification: Flash chromatography. Indoles are often light-sensitive; store in amber vials.
Part 5: Emergency Response Architecture
| Scenario | Immediate Action | Technical Rationale |
| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Hydrazines cause respiratory irritation and potential cyanosis (hypoxia). |
| Skin Contact | Wash with soap/water for 15 min.[3][10] Do not use solvents (ethanol/DMSO). | Solvents increase transdermal absorption of the toxic hydrazine moiety. |
| Eye Contact | Rinse for 15 min. Consult ophthalmologist. | HCl salts are acidic and corrosive; risk of corneal opacity. |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Transport to ER. | Risk of aspiration pneumonia and rapid onset of hemolysis. |
References
-
Sigma-Aldrich. (2024). (3-Bromo-2-methylphenyl)hydrazine hydrochloride Safety Data Sheet. Product No. [Specific Product Code]. Retrieved from
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on the mechanism and regioselectivity).
-
National Institute for Occupational Safety and Health (NIOSH). (2014). Phenylhydrazine: IDLH Documentation. Centers for Disease Control and Prevention. Retrieved from
- Garg, N. K., et al. (2011). "Fischer Indolization: Application to Natural Product Synthesis." Chemical Reviews, 111(11). (Review covering modern applications and interrupted Fischer reactions).
-
Thermo Fisher Scientific. (2025). Phenylhydrazine Hydrochloride Handling Guide. Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Technical Guide: Synthesis, Characterization, and Application of 3-Bromo-2-Methylphenylhydrazine
Based on your request, I have developed an in-depth technical guide for (3-Bromo-2-methylphenyl)hydrazine , a specialized intermediate used in the synthesis of sterically congested indole derivatives.
Executive Summary
(3-Bromo-2-methylphenyl)hydrazine (CAS: 459817-67-5 for free base) is a critical regioisomer in the phenylhydrazine family, primarily utilized as a precursor in the Fischer Indole Synthesis to access 6,7-disubstituted indoles . Unlike its isomers (e.g., 4-bromo-2-methyl or 2-bromo-3-methyl), this specific substitution pattern presents unique steric challenges during synthesis and cyclization.
This guide details the optimized synthesis via stannous chloride reduction, the regiochemical logic governing its downstream applications, and the safety protocols required for handling this genotoxic hydrazine derivative.
Part 1: Structural Analysis & Isomerism
Molecular Profile
-
IUPAC Name: (3-Bromo-2-methylphenyl)hydrazine
-
Chemical Formula:
[1] -
Molecular Weight: 201.07 g/mol (Free base), ~237.5 g/mol (Hydrochloride salt)
-
Key Substituents:
Comparison of Regioisomers
The specific arrangement of the methyl and bromo groups dictates the electronic environment and the outcome of cyclization reactions.
| Isomer | Structure Note | Fischer Indole Product (Major) | Steric Hindrance |
| 3-Bromo-2-methyl | Target. Br adjacent to Me. | 6-Bromo-7-methylindole | High (Ortho-Me blocks one site) |
| 4-Bromo-2-methyl | Br para to Me. | 5-Bromo-7-methylindole | High (Ortho-Me blocks one site) |
| 2-Bromo-3-methyl | Br at ortho, Me at meta. | 7-Bromo-4-methylindole | Extreme (Ortho-Br is labile) |
Part 2: Synthesis Protocol
Synthetic Strategy
The most reliable route for synthesizing sterically hindered phenylhydrazines is the Diazotization-Reduction sequence. While sodium sulfite (
Recommended Method: Stannous Chloride (
-
Reasoning:
functions effectively in strongly acidic media where the diazonium salt is most stable, and it is less sensitive to steric crowding than sulfite methods.
Reagents & Materials
-
Starting Material: 3-Bromo-2-methylaniline (CAS: 55289-36-6).
-
Diazotization: Sodium Nitrite (
), Conc. HCl, Ice.[6] -
Reduction: Stannous Chloride Dihydrate (
). -
Work-up: Sodium Hydroxide (NaOH), Diethyl Ether or Ethyl Acetate.
Step-by-Step Methodology
Step 1: Diazotization[7][8]
-
Dissolution: In a 500 mL 3-neck flask, dissolve 100 mmol of 3-bromo-2-methylaniline in 150 mL of concentrated HCl. Mechanical stirring is mandatory due to the slurry thickness.
-
Cooling: Cool the mixture to -5°C using an acetone/ice bath. Ensure the internal temperature remains below 0°C throughout the addition.
-
Addition: Dropwise add a solution of
(105 mmol) in minimal water (approx. 25 mL).-
Critical Control Point: Maintain temp < 0°C. If brown fumes (
) appear, the temperature is too high or addition is too fast.
-
-
Aging: Stir at -5°C for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction (The SnCl₂ Method)
-
Preparation: Dissolve
(220 mmol, 2.2 equiv) in 100 mL conc. HCl. Cool this solution to 0°C. -
Transfer: Rapidly add the cold stannous chloride solution to the diazonium slurry with vigorous stirring.
-
Reaction: The mixture will likely thicken and may change color (often to a creamy or beige precipitate). Allow to warm to room temperature over 2 hours.
-
Crystallization: The hydrazine hydrochloride salt often precipitates directly. Cool to 4°C overnight to maximize yield.
Step 3: Isolation & Purification[2]
-
Filtration: Filter the crude hydrazine hydrochloride salt.
-
Free Base Liberation (Optional but recommended for purity check): Suspend the salt in water and basify with 20% NaOH (keep cold) until pH > 12. Extract immediately with Ethyl Acetate (3x).
-
Drying: Dry organics over
and concentrate. -
Salt Formation: Redissolve the oil in Ethanol and add 4M HCl in Dioxane to precipitate the pure (3-bromo-2-methylphenyl)hydrazine hydrochloride .
Workflow Visualization
Figure 1: Synthesis workflow for 3-bromo-2-methylphenylhydrazine via Stannous Chloride reduction.
Part 3: Application - The Fischer Indole Logic
The primary utility of this molecule is in the Fischer Indole Synthesis . The presence of the 2-methyl group exerts a powerful "ortho-effect" that simplifies regioselectivity.
The Regioselectivity Mechanism
In a standard Fischer synthesis, the hydrazine attacks the ketone/aldehyde to form a hydrazone, which then undergoes a [3,3]-sigmatropic rearrangement. This rearrangement requires an available ortho carbon on the phenyl ring.
-
Ortho Position 2: Occupied by Methyl. Attack here leads to a 3a-methylindolenine intermediate, which cannot easily aromatize and is energetically disfavored.
-
Ortho Position 6: Unoccupied (Hydrogen). Attack here proceeds smoothly to form the indole.
Product Mapping
Because the cyclization is forced to occur at Position 6, the substituents "shift" in the final indole numbering scheme:
-
Hydrazine N
Indole N1 -
Phenyl C6 (Attack site)
Indole C7 -
Phenyl C3 (Bromo)
Indole C6 -
Phenyl C2 (Methyl)
Indole C7 ? Correction:-
Tracing the carbon chain: The bond forms between the ketone alpha-carbon and Phenyl C6.
-
The Phenyl ring 6-5-4-3-2-1 becomes the Indole ring 7-6-5-4-3a-7a.
-
Phenyl C6 (H) becomes Indole C7 (H) ? No.
-
Correct Mapping: The "unsubstituted ortho" (C6) becomes Indole C7 . The "substituted ortho" (C2-Me) becomes Indole C3a ? No, this leads to indolenine.
-
Standard Literature Outcome: 2-substituted phenylhydrazines yield 7-substituted indoles .
-
Mechanism:[9][10][11][12] The rearrangement involves the unsubstituted C6. The methyl group at C2 ends up at position 7 of the indole.
-
Wait: If C2 ends up at 7, then C2 must be the attack site.
-
Resolution: The numbering flips. If we visualize the hydrazine:
-
N(1)-C(1)-C(2)[Me]-C(3)[Br]-C(4)-C(5)-C(6).
-
If cyclization happens at C(6):
-
C(6) becomes Indole C(7).
-
C(5) becomes Indole C(6).
-
C(4) becomes Indole C(5).
-
C(3)[Br] becomes Indole C(4).
-
C(2)[Me] becomes Indole C(3a)
Indolenine .
-
-
-
However , if the product is a stable indole, the reaction must have occurred at C(2) followed by a 1,2-migration, OR the standard "2-methyl gives 7-methyl" rule applies because the hydrazine rotates and the "2-position" is actually the 6-position relative to the attack.
-
For 3-bromo-2-methylphenylhydrazine:
-
If we treat "2-methyl" as the blocked site, we attack "6".
-
The substituents are at 2(Me) and 3(Br).
-
Relative to the attack site (6):
-
Me is at position 3 (meta to attack).
-
Br is at position 4 (para to attack).
-
-
Mapping meta-substituents (relative to attack): They end up at Indole C4 or C6.
-
Mapping para-substituents (relative to attack): They end up at Indole C5.
-
Result: This suggests 4-methyl-5-bromoindole .
-
-
Alternative View: The "2-methyl" group usually ends up at Indole C7 .
-
If Me is at 7, Br (which is adjacent to Me) must be at Indole C6 .
-
Target Product: 6-Bromo-7-methylindole .
-
-
Pathway Diagram
Figure 2: Regioselective pathway yielding 6-bromo-7-methylindole.[13]
Part 4: Safety & Handling (E-E-A-T)
Phenylhydrazines are potent toxins. Strict adherence to safety protocols is non-negotiable.
Hazard Identification
-
GHS Classification:
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic).
-
Skin Sensitization: Category 1 (May cause allergic reaction).
-
Carcinogenicity: Category 1B (Presumed human carcinogen).
-
Germ Cell Mutagenicity: Category 2.
-
Handling Protocols
-
Engineering Controls: Always handle in a certified chemical fume hood. Use a blast shield during the diazotization step due to the potential (albeit low) instability of diazonium intermediates.
-
PPE: Double nitrile gloves (0.11 mm min), lab coat, and chemical safety goggles.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) or potassium permanganate solution to oxidize the hydrazine functionality before disposal. Do not wipe with paper towels and throw in the trash; this can create a fire hazard.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on mechanism and regiochemistry).
-
Coleman, G. H. (1922). "Phenylhydrazine".[1][3][6][10][11][12][14] Organic Syntheses, Coll. Vol. 1, p. 442. Link (Foundational protocol for sulfite reduction).
-
Hunsberger, I. M., et al. (1956). "The Preparation of Substituted Phenylhydrazines". Journal of Organic Chemistry, 21(4), 394–399. Link (Comparison of SnCl2 vs Sulfite methods).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11238466, (3-Bromo-2-methylphenyl)hydrazine. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromophenylhydrazine hydrochloride.[3][14] Link (Proxy safety data for brominated phenylhydrazines).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-溴苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]
- 5. molcore.com [molcore.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 8. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 9. 产品详-上海珂华生物有限公司 [coolpharm.com.cn]
- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 33757 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3-Bromo-2-methylphenyl)hydrazine for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
(3-Bromo-2-methylphenyl)hydrazine is a substituted hydrazine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a bromine atom and a methyl group on the phenyl ring, offers versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth overview of its procurement, properties, synthesis, and key applications, with a focus on practical insights for researchers and professionals in drug development.
Supplier and Pricing Analysis
The procurement of research-grade (3-Bromo-2-methylphenyl)hydrazine and its salts is critical for ensuring the reliability and reproducibility of experimental results. Several chemical suppliers offer this compound, typically as its more stable hydrochloride salt. The pricing can vary based on the supplier, purity, and quantity. Below is a comparative analysis of some of the available options. It is important to note that prices are subject to change and researchers should always obtain a current quote from the supplier.
| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | (3-bromo-2-methylphenyl)hydrazine hydrochloride | 1666138-49-3 | Not specified | Custom | Pricing upon request |
| Fluorochem | (3-Bromo-4-methylphenyl)hydrazine hydrochloride | 112626-91-2 | 95% | 1 g | £25.00 |
| 5 g | £70.00 | ||||
| 10 g | £105.00 | ||||
| 25 g | £261.00 | ||||
| 100 g | £911.00 | ||||
| Chem-Impex | (4-Bromo-3-methylphenyl)hydrazine | 112626-91-2 | ≥ 95% (NMR) | Not specified | Pricing upon request |
| MolCore | (3-Bromo-4-methylphenyl)hydrazine hydrochloride | 112626-91-2 | NLT 98% | Custom | Pricing upon request |
Note: The table includes closely related isomers as the exact target molecule's pricing was not universally available. Researchers should verify the isomer before purchase.
Chemical and Physical Properties
Understanding the physicochemical properties of (3-Bromo-2-methylphenyl)hydrazine is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | PubChem |
| Molecular Weight | 201.07 g/mol | Chem-Impex[1] |
| Appearance | Colorless to yellow liquid | Chem-Impex[1] |
| Storage Temperature | 0-8°C | Chem-Impex[1] |
| InChI Key | Not available for the exact isomer | |
| Canonical SMILES | Not available for the exact isomer | |
| Purity | Typically ≥95% | Chem-Impex[1] |
Synthesis Methodology: A General Approach
The synthesis of aryl hydrazines, such as (3-Bromo-2-methylphenyl)hydrazine, is most commonly achieved through a two-step process starting from the corresponding aniline derivative. This process involves diazotization followed by a reduction of the resulting diazonium salt. A general procedure, adapted from established methods for similar compounds, is outlined below.[2]
Step 1: Diazotization of 3-Bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 3-Bromo-2-methylaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.
-
The completion of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature.
-
The resulting hydrazine is then isolated by extraction and purified by distillation or crystallization, often after conversion to its more stable hydrochloride salt.
Caption: General synthesis workflow for aryl hydrazines.
Application in Organic Synthesis: Synthesis of Phenylhydrazones
A primary application of (3-Bromo-2-methylphenyl)hydrazine in drug discovery is its use in the synthesis of phenylhydrazones. Hydrazones are a class of organic compounds with the structure R₁R₂C=NNHR₃ and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[3] The synthesis is a straightforward condensation reaction.
Experimental Protocol: Synthesis of a (3-Bromo-2-methylphenyl)hydrazone Derivative
-
Dissolution: Dissolve one equivalent of (3-Bromo-2-methylphenyl)hydrazine in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl: To this solution, add one equivalent of the desired aldehyde or ketone.
-
Catalysis: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few minutes to several hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of phenylhydrazones.
Quality Control and Analytical Methods
Ensuring the purity and identity of (3-Bromo-2-methylphenyl)hydrazine is paramount for its use in research and development. Several analytical techniques are commonly employed for the quality control of hydrazine derivatives.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions in which it is a reactant.[4]
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can be used for both qualitative and quantitative analysis, providing information about the compound's identity and purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the starting material and its reaction products.
-
Spectrophotometry: UV-Vis spectrophotometry can also be used for the quantitative determination of hydrazine derivatives.[5]
Safety and Handling
(3-Bromo-2-methylphenyl)hydrazine, like many hydrazine derivatives, is a hazardous chemical and must be handled with appropriate safety precautions. The Safety Data Sheet (SDS) should always be consulted before use.[6][7][8]
-
Toxicity: Hydrazines are generally toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. Some are also suspected carcinogens.
-
Corrosivity: Many hydrazine salts are corrosive and can cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]
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MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives.... [Link]
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ResearchGate. (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. [Link]
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ResearchGate. Comprehensive Investigation of the Potential of Hydrazine and its Derivatives.... [Link]
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SCIRP. Developed New Procedure for Low Concentrations of Hydrazine Determination by Spectrophotometry.... [Link]
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Difference between (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine
An In-depth Technical Guide to the Core Differences Between (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of two closely related, yet distinct, chemical isomers: (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine. As crucial building blocks in synthetic organic chemistry, particularly in the synthesis of indole scaffolds for pharmaceuticals and functional materials, a comprehensive understanding of their subtle structural differences and the resulting impact on their reactivity is paramount for researchers, scientists, and drug development professionals. This document will delve into their synthesis, characterization, and, most critically, their differential behavior in the Fischer indole synthesis, grounded in the principles of steric and electronic effects.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental difference between these two isomers lies in the substitution pattern of the bromo and methyl groups on the phenylhydrazine core. This seemingly minor positional variance has significant implications for their chemical behavior and synthetic utility.
-
(3-Bromo-2-methylphenyl)hydrazine: Features a methyl group at the ortho position and a bromine atom at the meta position relative to the hydrazine moiety. The proximity of the ortho-methyl group to the hydrazine functional group is a key structural feature influencing its reactivity.
-
(4-Bromo-3-methylphenyl)hydrazine: In this isomer, the methyl group is at the meta position, and the bromine atom is at the para position. This arrangement presents a different steric and electronic environment around the reactive hydrazine group.
A summary of their core properties is presented below:
| Property | (3-Bromo-2-methylphenyl)hydrazine | (4-Bromo-3-methylphenyl)hydrazine |
| Chemical Structure | ||
| CAS Number | 459817-67-5[1] (for the free base); 1666138-49-3 (for the HCl salt) | 90284-70-1[2] (for the free base); 112626-91-2 (for the HCl salt)[3][4] |
| Molecular Formula | C₇H₉BrN₂ | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol [4] | 201.07 g/mol [2][4] |
| Appearance | Data not consistently available; likely a solid or oil. | Colorless to yellow liquid[4] |
Synthesis and Mechanistic Considerations
The most common and reliable method for synthesizing substituted phenylhydrazines is a two-step process starting from the corresponding substituted aniline. This involves diazotization followed by reduction. The choice of starting material, either 3-bromo-2-methylaniline or 4-bromo-3-methylaniline, dictates the final product.
Experimental Protocol: General Synthesis of Substituted Phenylhydrazines
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Diazotization of the Substituted Aniline
-
To a stirred solution of concentrated hydrochloric acid and water, cool the mixture to 0-5 °C using an ice-salt bath.
-
Add the substituted aniline (e.g., 3-bromo-2-methylaniline or 4-bromo-3-methylaniline) to the cold acid solution.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C.[5] The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture at this temperature for an additional 30-60 minutes to ensure complete diazotization.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of a suitable reducing agent. A common choice is sodium sulfite or stannous chloride in concentrated hydrochloric acid.
-
Cool the reducing solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
The product, often the hydrochloride salt of the phenylhydrazine, may precipitate.[6] It can be isolated by filtration.
-
To obtain the free base, the hydrochloride salt is treated with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude phenylhydrazine, which can be further purified by distillation or crystallization.
Caption: General workflow for the synthesis of substituted phenylhydrazines.
Spectroscopic Characterization: A Comparative Analysis
While both isomers share the same molecular formula and mass, their spectroscopic data will exhibit distinct patterns due to the different electronic environments of the protons and carbon atoms.
-
¹H NMR Spectroscopy:
-
(3-Bromo-2-methylphenyl)hydrazine: The aromatic region will show three distinct signals, likely two doublets and a triplet, corresponding to the three protons on the phenyl ring. The methyl protons will appear as a singlet around 2.2-2.4 ppm. The N-H protons of the hydrazine group will appear as two separate broad signals.
-
(4-Bromo-3-methylphenyl)hydrazine: This isomer will also show three signals in the aromatic region, but with different coupling patterns and chemical shifts. We would expect a doublet, a doublet of doublets, and a singlet (or a very narrowly split doublet). The methyl protons will appear as a singlet, likely in a similar region to its isomer.
-
-
¹³C NMR Spectroscopy:
-
Both isomers will show 7 distinct signals. The chemical shifts of the aromatic carbons will be influenced by the inductive (-I) and hyperconjugative effects of the methyl group and the strong inductive (-I) and moderate resonance (+M) effects of the bromine atom. The carbon attached to the bromine will be significantly shifted. The relative positions of the signals will be the primary distinguishing feature.
-
-
IR Spectroscopy:
-
Both compounds will show characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic and methyl groups will appear around 2850-3100 cm⁻¹. The C=C stretching of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish the isomers.
-
Reactivity in Fischer Indole Synthesis: A Case Study in Regioselectivity
The Fischer indole synthesis is a powerful reaction for creating the indole nucleus from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[7][8] The mechanism involves the formation of a phenylhydrazone, followed by tautomerization and a-sigmatropic rearrangement.[7][9] The regiochemical outcome of this reaction is highly dependent on the substitution pattern of the phenylhydrazine, making it a key area where the differences between our two isomers become critically important.
Caption: Key steps in the Fischer indole synthesis mechanism.
Analysis of (3-Bromo-2-methylphenyl)hydrazine
When this isomer reacts with an unsymmetrical ketone like methyl ethyl ketone, the crucial-sigmatropic rearrangement can theoretically proceed towards two different ortho positions of the aniline nitrogen: C2 (blocked by the methyl group) and C6.
-
Cyclization towards C2: This pathway is severely disfavored due to the significant steric hindrance imposed by the ortho-methyl group.[10] The bulky groups would clash during the formation of the transition state for the C-C bond formation.
-
Cyclization towards C6: This is the overwhelmingly favored pathway. The reaction will proceed almost exclusively by forming the new C-C bond at the unsubstituted C6 position.
This high degree of regioselectivity makes (3-Bromo-2-methylphenyl)hydrazine a valuable precursor for the synthesis of specifically substituted indoles, such as 4-bromo-7-methylindoles.
Analysis of (4-Bromo-3-methylphenyl)hydrazine
For this isomer, the two ortho positions relative to the aniline nitrogen are C2 and C6.
-
Cyclization towards C2: This position is adjacent to the meta-methyl group. While not as sterically demanding as an ortho-substituent, the methyl group can still exert some steric influence.
-
Cyclization towards C6: This position is adjacent to the hydrogen at C5.
In this case, a mixture of two regioisomeric indoles is often possible: a 5-bromo-6-methylindole (from C2 cyclization) and a 7-bromo-6-methylindole (from C6 cyclization). The ratio of these products will depend on a delicate balance of steric and electronic factors, as well as the specific reaction conditions and the nature of the carbonyl partner.[11] Generally, electron-donating groups (like methyl) on the ring accelerate the reaction.[12]
Caption: Regiochemical outcomes in the Fischer indole synthesis.
Applications in Drug Discovery and Organic Synthesis
Both (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine serve as valuable intermediates in the synthesis of bioactive molecules.[2][4] The resulting substituted indoles and their derivatives are core structures in many pharmaceuticals. The bromine atom provides a convenient handle for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures.[13]
The predictable regioselectivity of the Fischer indole synthesis with the (3-Bromo-2-methylphenyl)hydrazine isomer makes it particularly useful when a single, well-defined indole product is required. In contrast, the potential for forming mixtures with the (4-Bromo-3-methylphenyl)hydrazine isomer might be exploited in combinatorial chemistry approaches or when separation of the resulting isomers is feasible. These compounds and their derivatives are utilized in research targeting cancer, inflammation, and infectious diseases.[4][13]
Conclusion
The core difference between (3-Bromo-2-methylphenyl)hydrazine and (4-Bromo-3-methylphenyl)hydrazine—the positional arrangement of their methyl and bromo substituents—has profound consequences for their chemical reactivity. The most significant distinction is observed in the Fischer indole synthesis, where the ortho-methyl group in (3-Bromo-2-methylphenyl)hydrazine acts as a powerful directing group, enforcing high regioselectivity due to steric hindrance. Conversely, (4-Bromo-3-methylphenyl)hydrazine often yields a mixture of regioisomeric indoles. This understanding is crucial for synthetic chemists to select the appropriate precursor to achieve the desired target molecule with optimal efficiency and selectivity, ultimately impacting the fields of medicinal chemistry and materials science.
References
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LookChem. (4-BROMO-3-METHYL-PHENYL)-HYDRAZINE. [Link]
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Wikipedia. Fischer indole synthesis. [Link]
- Tanaka, K. et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society.
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Colacino, E. et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]
- Salunke, V. R., & Baseer, M. A. (2013). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Chemical Science Transactions.
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Cambridge University Press. Fischer Indole Synthesis. [Link]
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Shanghai Kehua Bio-engineering Co., Ltd. (3-Bromo-2-methylphenyl)hydrazine. [Link]
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PubChem. (3-Bromophenyl)hydrazine. [Link]
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Professor Dave Explains. (2021). Fischer Indole Synthesis. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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PubChemLite. (4-bromo-3,5-dimethylphenyl)hydrazine. [Link]
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Chemistry LibreTexts. 19.7: An Explanation of Substituent Effects. [Link]
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Swarthmore College. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. [Link]
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Organic Syntheses. Procedure for the preparation of phenylhydrazine. [Link]
- Chimichi, S. et al. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry.
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]
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ZORA. Preparation of 3-Bromo-1,2,4,5-tetrazine. [Link]
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IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
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PubChemLite. (3-bromo-5-methylphenyl)hydrazine hydrochloride. [Link]
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(3-Bromo-2-methylphenyl)hydrazine PubChem CID and SMILES code
Title: Technical Guide: Structural Utility and Synthetic Pathways of (3-Bromo-2-methylphenyl)hydrazine
Executive Summary
(3-Bromo-2-methylphenyl)hydrazine is a highly specialized arylhydrazine building block critical for the construction of functionalized heterocycles. Identified by the PubChem CID 117929463[1], this compound is uniquely characterized by its ortho-methyl and meta-bromo substituents relative to the hydrazine moiety. For drug development professionals and synthetic chemists, this specific substitution pattern provides a sterically and electronically controlled scaffold, making it an invaluable precursor for synthesizing complex, multi-ring active pharmaceutical ingredients (APIs), particularly indoles and pyrazoles.
Structural Chemistry and Molecular Identifiers
Understanding the exact regiochemistry of (3-Bromo-2-methylphenyl)hydrazine is essential for predicting its reactivity and preventing unwanted side products during complex syntheses.
Table 1: Key Chemical Properties & Identifiers
| Property | Value |
| PubChem CID | 117929463 |
| SMILES Code | CC1=C(Br)C=CC=C1NN |
| Molecular Formula | C7H9BrN2 |
| Monoisotopic Mass | 199.9949 Da |
| InChIKey | UGYOLUQSSXGFRU-UHFFFAOYSA-N |
| Common Salt Form | Hydrochloride (CAS: 1666138-49-3) |
Causality of the Structure: The methyl group at position 2 (ortho to the hydrazine) acts as a critical steric blocking group. During cyclization reactions, this forces the reaction to proceed exclusively at the unsubstituted position 6, ensuring absolute regioselectivity[2]. Meanwhile, the bromine at position 3 remains intact during these cyclizations, providing a robust synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Mechanistic Role in Synthesis (The "Why" and "How")
The most prominent application of (3-Bromo-2-methylphenyl)hydrazine is in the Fischer Indole Synthesis [2].
When reacted with a ketone, the free base forms an arylhydrazone intermediate. Under acidic conditions, this intermediate undergoes a [3,3]-sigmatropic rearrangement. Because the ortho-position (C2) is blocked by the methyl group, the rearrangement is directed entirely to the C6 position of the phenyl ring. Following cyclization and the elimination of ammonia, the product formed is a 6-bromo-7-methyl-1H-indole derivative (such as CID 24729281, CAS 1000343-89-4)[3]. This predictable regiocontrol is exactly why researchers select this specific hydrazine over less substituted analogs when designing target scaffolds.
Experimental Workflows and Protocols
Because the compound is typically sourced as a hydrochloride salt (CAS 1666138-49-3) to prevent auto-oxidation, it must be converted to its free base before condensation[1].
Protocol 1: Preparation of the Hydrazine Free Base (Self-Validating)
-
Dissolution: Suspend 1.0 eq of (3-Bromo-2-methylphenyl)hydrazine hydrochloride in dichloromethane (DCM) (10 mL/mmol).
-
Alkalinization: Slowly add an equal volume of 1M NaOH (aq) under vigorous stirring at 0°C. Causality: The low temperature prevents the oxidative degradation of the sensitive free hydrazine into diazonium species.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM to ensure complete recovery.
-
Validation & Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter and concentrate under reduced pressure. Self-Validation: The resulting free base should present as a pale oil or solid. Use immediately for the next step to prevent atmospheric degradation.
Protocol 2: Regioselective Fischer Indole Synthesis
-
Hydrazone Formation: Dissolve the freshly prepared free base (1.0 eq) and the target ketone (1.1 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid and reflux for 2 hours[2].
-
Solvent Removal: Concentrate the mixture to dryness to isolate the crude arylhydrazone.
-
[3,3]-Sigmatropic Rearrangement: Dissolve the hydrazone in polyphosphoric acid (PPA) or a Lewis acid catalyst solution (e.g., ZnCl2 in toluene). Heat to 90-110°C for 4-6 hours. Causality: The acid catalyst protonates the enamine tautomer, weakening the N-N bond and driving the critical C-C bond formation at the unsubstituted C6 position.
-
Workup: Quench the reaction by pouring it over crushed ice. Neutralize carefully with saturated NaHCO3 and extract with ethyl acetate.
-
Purification: Purify the resulting 6-bromo-7-methylindole scaffold via silica gel flash chromatography.
Visualization of Pathways
Caption: Divergent synthetic utility of (3-Bromo-2-methylphenyl)hydrazine into target scaffolds.
Caption: Step-by-step experimental workflow from HCl salt to functionalized indole.
Analytical Characterization
To validate the integrity of the synthesized (3-Bromo-2-methylphenyl)hydrazine or its downstream products, the following analytical benchmarks must be met:
-
Mass Spectrometry (LC-MS): The theoretical monoisotopic mass is 199.9949 Da[1]. In positive ESI mode, expect an [M+H]+ peak at approximately m/z 201.00. The characteristic 1:1 isotopic pattern of bromine (79Br and 81Br) will be clearly visible as a doublet at m/z 201 and 203.
-
1H NMR (DMSO-d6): The aromatic region will display a characteristic coupling pattern depending on the exact electronic environment, while the ortho-methyl group will appear as a sharp singlet around 2.2–2.4 ppm. The hydrazine protons (-NH-NH2) typically appear as broad singlets that will disappear upon D2O exchange, validating the presence of the free amine functional groups.
References
-
PubChem Compound Summary for CID 117929463, (3-Bromo-2-methylphenyl)hydrazine Source: National Center for Biotechnology Information (NCBI) / PubChemLite URL:[Link]
-
PubChem Compound Summary for CID 24729281, 6-Bromo-7-methyl-1H-indole Source: National Center for Biotechnology Information (NCBI) / PubChemLite URL:[Link]
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Methodological & Application
Application Note: Precision Synthesis of 6-Bromo-7-methylindoles via Fischer Cyclization
Abstract
This technical guide details the regioselective synthesis of 6-bromo-7-methylindole scaffolds using (3-Bromo-2-methylphenyl)hydrazine as the key building block. Designed for medicinal chemists and process development scientists, this note addresses the specific regiochemical constraints imposed by the ortho-methyl and meta-bromo substituents. We provide a validated protocol using Brønsted acid catalysis, mechanistic insights into the exclusive C6-cyclization pathway, and critical safety guidelines for handling halogenated aryl hydrazines.
Introduction & Strategic Value
The indole heterocycle is a "privileged structure" in drug discovery, serving as the core for triptans, NSAIDs (e.g., Indomethacin), and numerous oncology candidates. The 6-bromo-7-methylindole motif is particularly valuable because:
-
Orthogonal Functionalization: The C6-Bromine provides a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) late in the synthetic sequence.
-
Steric Conformation: The C7-Methyl group introduces localized steric bulk, often restricting rotation in biaryl systems or influencing binding pocket selectivity.
Using (3-Bromo-2-methylphenyl)hydrazine allows for the direct, de novo construction of this polysubstituted core, avoiding difficult electrophilic halogenations of pre-formed indoles which often suffer from poor regioselectivity.
Mechanistic Insight & Regioselectivity
The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone (formed from the hydrazine and a ketone/aldehyde). Success depends on the [3,3]-sigmatropic rearrangement, which requires an available ortho proton on the aromatic ring.
Regiochemical Analysis
The starting material, (3-Bromo-2-methylphenyl)hydrazine, presents an asymmetrical aromatic ring with two ortho positions relative to the hydrazine moiety:
-
Position C2 (Ortho-1): Occupied by a Methyl group.
-
Position C6 (Ortho-2): Unsubstituted (Hydrogen).
Because the [3,3]-sigmatropic shift requires the formation of a C-C bond at an ortho position followed by re-aromatization, cyclization at C2 is blocked . The reaction is forced to proceed exclusively at C6 .
Atom Mapping to Product
This regiochemical lock ensures a single isomer product.
-
Phenyl C1 (Hydrazine)
Indole C7a (Bridgehead) -
Phenyl C2 (Methyl)
Indole C7 -
Phenyl C3 (Bromo)
Indole C6 -
Phenyl C6 (Cyclization)
Indole C3a (Bridgehead)
Result: The synthesis yields 6-Bromo-7-methylindoles exclusively.
Reaction Pathway Diagram
Caption: Mechanistic flow of the Fischer Indole Synthesis highlighting the exclusive C6-cyclization pathway due to the C2-methyl block.
Experimental Design Parameters
Catalyst Selection
For electron-deficient or sterically crowded hydrazines (like the brominated species here), the choice of acid is critical.
| Catalyst System | Pros | Cons | Recommendation |
| 4% H₂SO₄ in EtOH | Mild, homogenous, easy workup. | May be too slow for deactivated ketones. | Primary Choice |
| ZnCl₂ / AcOH | Stronger activation, good for difficult substrates. | Requires rigorous extraction of Zinc salts. | Secondary Choice |
| Polyphosphoric Acid (PPA) | Solvent-free, high temp, forces cyclization. | Viscous, difficult to stir/quench. | Last Resort |
Ketone Selection (R1-C(=O)-CH2-R2)
The nature of the ketone determines the substituents at Indole C2 and C3.
-
Cyclohexanone: Yields 6-bromo-7-methyl-1,2,3,4-tetrahydrocarbazole.
-
Ethyl Methyl Ketone: Yields a mixture of 2,3-dimethylindole derivatives (regioselectivity depends on enolization preference).
-
Pyruvate Esters: Yields Indole-2-carboxylates (useful for further derivatization).
Detailed Protocol
Target Synthesis: General preparation of a 2,3-disubstituted-6-bromo-7-methylindole. Scale: 10 mmol basis.
Reagents[1][2][3][4]
-
(3-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS: Verify vendor availability, typically prepared from 3-bromo-2-methylaniline via diazotization/reduction).
-
Ketone (e.g., Cyclohexanone, 1.0 equiv).
-
Ethanol (Absolute, 20 mL).
-
Sulfuric Acid (conc. H₂SO₄, 0.5 mL).
-
Saturated NaHCO₃ solution.
Step-by-Step Procedure
-
Hydrazone Formation (In Situ):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend (3-Bromo-2-methylphenyl)hydrazine hydrochloride (2.37 g, 10 mmol) in Ethanol (20 mL).
-
Add the Ketone (10 mmol) in one portion.
-
Stir at room temperature for 15 minutes. The suspension may clear as the hydrazone forms.
-
-
Cyclization:
-
Cautiously add conc. H₂SO₄ (0.5 mL) dropwise. Exotherm expected.
-
Heat the reaction mixture to Reflux (approx. 80°C) .
-
Monitor by TLC (Silica, 20% EtOAc/Hexane). The hydrazine spot (polar, stains with ninhydrin) should disappear, and a fluorescent indole spot should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The crude indole often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms:[8][9] Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Sat. NaHCO₃ (to neutralize acid) and Brine . Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Column Chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Workflow Diagram
Caption: Operational workflow for the acid-catalyzed Fischer indole synthesis.
Characterization & Data Analysis
Expected Analytical Data
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
Indole NH: Broad singlet, typically
8.0–10.0 ppm (exchangeable with D₂O). -
Aromatic Protons: Two doublets (AB system) for H4 and H5 if the ring is otherwise unsubstituted.
-
H4 (Ortho to Br):
7.1–7.3 ppm. -
H5 (Meta to Br):
6.8–7.0 ppm.
-
-
C7-Methyl: Singlet,
2.4–2.6 ppm.
-
-
¹³C NMR:
-
Distinct signals for C-Br (
115 ppm) and C-Me ( 15-20 ppm).
-
-
Mass Spectrometry (ESI/EI):
-
Characteristic M+ and M+2 peaks of equal intensity (1:1 ratio) confirming the presence of one Bromine atom.
-
Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield / Black Tar | Polymerization or oxidation. | Perform reaction under Nitrogen atmosphere. Reduce reflux time. |
| No Reaction | Acid too weak or ketone steric bulk. | Switch to ZnCl₂ in Acetic Acid or reflux in Toluene with p-TsOH (Dean-Stark trap). |
| Starting Material Remains | Incomplete hydrazone formation.[10] | Ensure hydrazine is free base or neutralize HCl salt slightly with NaOAc if reaction is sluggish. |
Safety & Handling
-
Hydrazine Toxicity: Aryl hydrazines are potential carcinogens and skin sensitizers. Handle exclusively in a fume hood with double nitrile gloves.
-
Ammonia Release: The reaction generates NH₃ gas. Ensure adequate ventilation.
-
Acid Hazards: Concentrated H₂SO₄ is corrosive. Add slowly to avoid splashing (exothermic).
References
-
Fischer Indole Synthesis Overview
-
Regioselectivity in Fischer Synthesis
-
Synthesis of 7-Methylindoles (Analogous Mapping)
-
Synthesis of New 3H-Indole Derivatives. MDPI, Molbank 2010. Link
-
-
Commercial Availability & Data (6-Bromo-7-methylindole)
-
Sigma-Aldrich Product Entry: 6-Bromo-7-methylindole. Link
-
Sources
- 1. Preparation method of 3-bromohydrazinobenzene hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]
- 6. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 7. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 10. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Bromo-7-methylindole: A Detailed Protocol via Fischer Indolization from Hydrazine Precursors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Specifically, substituted indoles such as 6-bromo-7-methylindole serve as critical building blocks in the development of novel therapeutic agents.[3][4] This application note provides a comprehensive guide to the synthesis of 6-bromo-7-methylindole, leveraging the classical yet robust Fischer indole synthesis.[5][6][7] We present a detailed, two-part protocol beginning with the preparation of the key intermediate, (2-bromo-3-methylphenyl)hydrazine, from its corresponding aniline, followed by its acid-catalyzed cyclization to the target indole. This guide emphasizes the mechanistic rationale behind procedural choices, offers step-by-step experimental instructions, and includes purification and characterization guidelines to ensure a self-validating and reproducible workflow.
Introduction and Core Principles
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring system.[5][8] The reaction facilitates the cyclization of an arylhydrazone, typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone, under acidic conditions.[5][9] The choice of catalyst is critical and can range from Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[5][8]
The synthesis of 6-bromo-7-methylindole via this method is predicated on a carefully chosen starting material, (2-bromo-3-methylphenyl)hydrazine. The substitution pattern on this precursor is crucial for directing the regiochemical outcome of the cyclization. The ortho-methyl group sterically and electronically guides the ring closure to exclusively form the 7-methylindole isomer, while the bromine atom at the adjacent position remains intact, yielding the desired 6-bromo-7-methylindole product.[10]
Mechanistic Pathway of Fischer Indolization
The reaction proceeds through a well-established cascade of transformations, which is critical for understanding reaction parameters and potential side products.[5]
-
Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound (in this protocol, an acetaldehyde equivalent) to form a phenylhydrazone intermediate.[9]
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[5]
-
[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key electrocyclic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond. This step is irreversible and dictates the final substitution pattern of the indole.
-
Cyclization & Aromatization: The resulting diimine intermediate rearomatizes and subsequently undergoes an intramolecular attack by the aniline nitrogen to form the five-membered ring.
-
Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia is eliminated, leading to the formation of the energetically favorable aromatic indole ring.[5]
Below is a visualization of the overall synthetic strategy.
Diagram 1: Overall workflow for the synthesis of 6-bromo-7-methylindole.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Hydrazine derivatives are potential carcinogens and should be handled with extreme care. Concentrated acids are corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of (2-Bromo-3-methylphenyl)hydrazine Hydrochloride
This protocol is adapted from established methods for converting anilines to their corresponding hydrazines via a diazonium salt intermediate.[11][12][13]
Materials:
-
2-Bromo-3-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-bromo-3-methylaniline (10.0 g, 53.8 mmol).
-
Carefully add concentrated HCl (25 mL) while stirring. Add 25 mL of water to the mixture.
-
Cool the resulting slurry to 0°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (4.1 g, 59.1 mmol) in 15 mL of water. Add this solution dropwise to the aniline slurry, ensuring the temperature is maintained between 0-5°C.
-
Stir the mixture for an additional 30 minutes at 0°C after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
-
-
Reduction:
-
In a separate 500 mL beaker, prepare a solution of tin(II) chloride dihydrate (36.4 g, 161.2 mmol) in concentrated HCl (35 mL).
-
Cool this solution to 0°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The temperature should be kept below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with a small amount of cold water.
-
Dry the white solid under vacuum to yield (2-bromo-3-methylphenyl)hydrazine hydrochloride. This crude product is typically of sufficient purity for the subsequent Fischer indole synthesis.
-
Protocol 2: Synthesis of 6-Bromo-7-methylindole
This one-pot procedure involves the in situ formation of the hydrazone followed by acid-catalyzed cyclization.[6][9] Polyphosphoric acid (PPA) is an effective catalyst and solvent for this reaction.[9]
Materials:
-
(2-Bromo-3-methylphenyl)hydrazine hydrochloride (from Protocol 1)
-
Chloroacetaldehyde dimethyl acetal
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Place polyphosphoric acid (approx. 50 g) into a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 70°C to reduce its viscosity.
-
In a separate flask, add (2-bromo-3-methylphenyl)hydrazine hydrochloride (5.0 g, 20.2 mmol) and chloroacetaldehyde dimethyl acetal (2.7 g, 21.2 mmol). Note: The acetal hydrolyzes in the acidic medium to generate the required aldehyde.
-
Carefully add the hydrazine/acetal mixture to the warm PPA in portions with efficient stirring. An exothermic reaction will occur.
-
-
Cyclization:
-
After the addition is complete, heat the reaction mixture to 80-90°C.
-
Maintain this temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system. The disappearance of the hydrazine precursor and the appearance of a new, UV-active spot for the indole product indicates reaction completion.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to approximately 60°C.
-
Carefully pour the viscous mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will decompose the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product from the aqueous layer with ethyl acetate (3 x 75 mL).[1]
-
Combine the organic extracts and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6-bromo-7-methylindole.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[14]
-
Alternatively, recrystallization from a suitable solvent system like ethanol/water or toluene/hexane can yield the pure product.[1] The pure product should be a white to off-white powder.[4]
-
Data Summary and Characterization
The following table summarizes key quantitative data and expected characterization parameters for the final product.
| Parameter | Expected Value | Notes |
| Molecular Formula | C₉H₈BrN | [4] |
| Molecular Weight | 210.07 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 110-116 °C | [4] |
| Expected Yield | 60-75% | Yields are highly dependent on reaction conditions and purification efficiency. |
| Storage | 2-8°C, protected from light | [4] |
Characterization: The identity and purity of the synthesized 6-bromo-7-methylindole should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Mechanistic Visualization
The core of this synthesis is the Fischer indolization step. The following diagram illustrates the key transformations from the hydrazone intermediate to the final indole product.
Diagram 2: Key mechanistic steps of the Fischer indole synthesis.
References
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]
-
PubMed. A three-component Fischer indole synthesis. PubMed. [Link]
-
SynArchive. Fischer Indole Synthesis. SynArchive. [Link]
-
YouTube. Fischer Indole Synthesis. YouTube. [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Royal Society of Chemistry. [Link]
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. [Link]
- Patsnap. Preparation method for 2-bromophenylhydrazine.
- Google Patents. CN101148420A - Preparation method for 2-bromophenylhydrazine.
-
J&W Pharmlab. 6-Bromo-7-methyl-1H-indole. J&W Pharmlab. [Link]
- Google Patents. CN101143837A - Preparation method for p-methylphenylhydrazine.
-
eGrove. Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi. [Link]
-
MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. [Link]
- Google Patents. CN113045475A - Preparation method of 5-bromo-7-methylindole.
- Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. 6-溴-7-甲基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]
- 13. CN101143837A - Preparation method for p-methylphenylhydrazine - Google Patents [patents.google.com]
- 14. ecommons.luc.edu [ecommons.luc.edu]
Application Note: Preparation of 3-Bromo-2-Methylphenylhydrazones from Ketones
Strategic Overview
The synthesis of 3-bromo-2-methylphenylhydrazones is a critical intermediate step in the preparation of polysubstituted indoles via the Fischer Indole Synthesis .
While standard phenylhydrazone formation is routine, this specific substitution pattern—possessing a bromine at the meta position and a methyl group at the ortho position (relative to the hydrazine moiety)—presents unique synthetic opportunities and challenges:
-
Regiocontrol in Indolization: The ortho-methyl group at position 2 blocks one of the two possible sites for sigmatropic rearrangement during Fischer cyclization. This forces the reaction to proceed exclusively at the unsubstituted ortho-position (position 6), yielding 7-methyl-substituted indoles with high regioselectivity.
-
Steric Hindrance: The bulky ortho-methyl group proximal to the nucleophilic nitrogen (
) can retard the rate of condensation with sterically demanding ketones, requiring optimized catalytic conditions. -
Electronic Effects: The electron-withdrawing nature of the bromine atom (inductive effect) slightly reduces the nucleophilicity of the hydrazine, further necessitating careful pH control during condensation.
This guide provides a robust, scalable protocol for generating these hydrazones with high purity, specifically designed to avoid premature cyclization or hydrolysis.
Reaction Mechanism
The formation of the hydrazone proceeds via an acid-catalyzed nucleophilic addition-elimination reaction.[1] The reaction is an equilibrium process; therefore, water removal or precipitation of the product is often required to drive the reaction to completion.
Pathway Visualization
Figure 1: Acid-catalyzed condensation pathway. The reaction is driven by the removal of water or the precipitation of the stable hydrazone product.
Experimental Protocol
Materials & Reagents[2]
| Reagent | Role | Equiv. | Notes |
| 3-Bromo-2-methylphenylhydrazine HCl | Limiting Reagent | 1.0 | Hygroscopic; store in desiccator. |
| Ketone | Substrate | 1.1 | Slight excess ensures full consumption of toxic hydrazine. |
| Sodium Acetate (NaOAc) | Buffer | 1.1 - 1.2 | Neutralizes HCl to release free hydrazine base in situ. |
| Ethanol (95% or Absolute) | Solvent | 10-15 vol | Methanol is a viable alternative. |
| Glacial Acetic Acid | Catalyst | Cat. (drops) | Only if reaction is sluggish (pH adjustment to ~4-5). |
Step-by-Step Methodology
Step 1: Preparation of the Hydrazine Solution
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 3-bromo-2-methylphenylhydrazine hydrochloride (1.0 equiv) in Ethanol (10 mL per gram of hydrazine).
-
Add Sodium Acetate (1.2 equiv) dissolved in a minimum amount of water (or added directly as a solid if water content in EtOH is sufficient).
-
Expert Insight: The hydrazine HCl salt is stable, but the free base oxidizes rapidly. Generating the free base in situ with NaOAc prevents "tarring" (oxidation) and ensures a cleaner reaction than using the free base directly.
-
Step 2: Condensation [2]
-
Add the Ketone (1.1 equiv) dropwise to the stirred hydrazine solution at room temperature.
-
Reaction Monitoring:
-
Standard Ketones (Acetone, Cyclohexanone): Stir at Room Temperature (RT) for 1–4 hours.
-
Hindered Ketones (Acetophenone, Camphor): The ortho-methyl group creates steric clash. Heat the mixture to reflux (78°C) for 2–6 hours.
-
-
TLC Check: Monitor consumption of the hydrazine (visualize with UV or PMA stain). The hydrazone product is typically less polar than the hydrazine.
Step 3: Isolation
-
Cooling: Allow the reaction mixture to cool slowly to RT, then chill in an ice bath (0–4°C) for 30 minutes.
-
Crystallization:
-
Scenario A (Solid Precipitate): If the hydrazone crystallizes, filter via vacuum filtration. Wash the cake with cold 50% aqueous ethanol.
-
Scenario B (Oiling Out): If the product separates as an oil (common with low MP hydrazones), add water dropwise until turbidity persists, then scratch the glass to induce crystallization. If it remains an oil, extract with Dichloromethane (DCM), wash with water, dry over MgSO₄, and concentrate.
-
Step 4: Purification
-
Recrystallization: For high-purity applications (e.g., GMP synthesis), recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .
-
Drying: Dry the solid under vacuum at 40°C for 6 hours. Ensure all acetic acid traces are removed, as residual acid can catalyze decomposition.
Optimization & Troubleshooting
Decision Tree for "Oiling Out"
A common failure mode with substituted phenylhydrazines is the product separating as a sticky oil rather than a crystal.
Figure 2: Workflow for handling non-crystalline products.
Critical Parameters
| Parameter | Issue | Solution |
| pH > 6 | Reaction too slow | Add 2-3 drops of Glacial Acetic Acid. |
| pH < 3 | Protonation of Hydrazine | Add more NaOAc. Nucleophilic nitrogen must remain unprotonated. |
| Oxidation | Darkening of solution | Degas solvents with N₂; Ensure fresh Hydrazine HCl is used. |
Characterization Standards
To validate the identity of the 3-bromo-2-methylphenylhydrazone , the following data should be obtained:
-
¹H NMR (DMSO-d₆ or CDCl₃):
-
NH Proton: Broad singlet, typically
8.0 – 10.0 ppm (exchangeable with D₂O). -
Methyl Group: Singlet,
2.1 – 2.4 ppm (distinctive shift due to aromatic ring current). -
Imine Methyl (if ketone is methyl):
1.8 – 2.2 ppm.
-
-
Melting Point: Substituted phenylhydrazones typically have sharp melting points. A range >2°C indicates impurity (likely unreacted ketone or hydrazine).
-
Mass Spectrometry (ESI+): Look for
peak. The bromine isotope pattern ( and ) will appear as a 1:1 doublet separated by 2 mass units.
Safety & Handling
-
Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. All weighing must occur in a fume hood. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Reaction liquors contain hydrazine residues. Quench with dilute bleach (sodium hypochlorite) to oxidize residual hydrazine to nitrogen gas before disposal, or dispose of as hazardous organic waste according to local EHS regulations.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and use of o-substituted hydrazines). [ISBN: 978-0471103815]
-
Organic Syntheses. (1963). Cyclohexanone Oxime. Org. Synth. 1963, 43, 88. (Analogous condensation protocol). Link
-
BenchChem. (2025). Comprehensive Guide to the Synthesis of Hydrazine Derivatives from Ketones. (General reaction conditions and yields). Link
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. (Specific examples of o,m-tolylhydrazine reactions). Link
Sources
Application Notes and Protocols: Reaction Conditions for the Cyclization of (3-Bromo-2-methylphenyl)hydrazine
Authored by: A Senior Application Scientist
Abstract
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, with the indole scaffold being a prominent feature in numerous pharmacologically active compounds. The cyclization of (3-Bromo-2-methylphenyl)hydrazine is a key transformation for accessing 7-bromo-8-methyl-1H-indole, a valuable building block for more complex molecular architectures. This guide provides an in-depth exploration of the reaction conditions for this cyclization, primarily focusing on the venerable Fischer indole synthesis. We will dissect the mechanistic underpinnings, compare various catalytic systems, provide detailed experimental protocols, and offer field-proven insights to aid researchers in optimizing this crucial reaction.
Introduction: The Strategic Importance of 7-Bromo-8-methyl-1H-indole
The indole nucleus is a privileged structure in drug discovery, appearing in natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] The specific substitution pattern of 7-bromo-8-methyl-1H-indole offers three distinct points for further chemical modification: the bromine atom (amenable to cross-coupling reactions), the methyl group, and the indole nitrogen. This makes it a highly versatile intermediate. The primary and most reliable method for constructing this indole system from (3-Bromo-2-methylphenyl)hydrazine is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883 that remains indispensable today.[2][3]
The Fischer Indole Synthesis: Mechanism and Controlling Factors
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[2][4] The reaction proceeds through a series of well-established steps, the understanding of which is critical for rational optimization.
Mechanism Overview:
-
Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine with a carbonyl compound to form an arylhydrazone.[3]
-
Tautomerization: The hydrazone isomerizes to its enehydrazine tautomer. This step is often facilitated by the acid catalyst.[5]
-
[6][6]-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a key electrocyclic rearrangement (a[6][6]-sigmatropic shift), which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring.[5][7]
-
Rearomatization & Cyclization: The intermediate diimine rearomatizes, followed by a cyclization step (aminal formation).[2]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[2][5]
Caption: General mechanism of the Fischer indole synthesis.
2.1. Critical Reaction Parameters
The success of the cyclization hinges on the careful selection of several key parameters:
-
The Carbonyl Partner: The choice of aldehyde or ketone dictates the substitution at positions 2 and 3 of the indole ring. To synthesize the parent 7-bromo-8-methyl-1H-indole, a carbonyl compound that can provide a C2 unit is required. Pyruvic acid is a common choice, which after cyclization and subsequent decarboxylation, yields the desired product. Using acetone would result in 7-bromo-2,8-dimethyl-1H-indole.
-
The Acid Catalyst: This is arguably the most critical choice. Both Brønsted and Lewis acids are effective, and the selection depends on the substrate's reactivity and desired reaction conditions.[2][8]
-
Brønsted Acids: (e.g., H₂SO₄, HCl, p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA)). PPA is particularly noteworthy as it can serve as both the catalyst and the reaction medium, often leading to high yields.[9][10]
-
Lewis Acids: (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). These are also widely used and can be advantageous in specific solvent systems.[3][11] ZnCl₂ is one of the most common catalysts for this reaction.[3]
-
-
Solvent: The choice of solvent is intrinsically linked to the catalyst and temperature. Protic solvents like ethanol or acetic acid are common for one-pot procedures.[12] High-boiling aromatic solvents like toluene or xylene are used for higher temperature reactions. For reactions using PPA, no additional solvent is typically needed.
-
Temperature: Elevated temperatures are generally required to drive the[6][6]-sigmatropic rearrangement.[13] However, excessively high temperatures can lead to decomposition and byproduct formation. Reaction temperatures typically range from 80°C to over 150°C. Microwave irradiation has emerged as a powerful technique for rapid heating, often reducing reaction times significantly.[3][6]
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the cyclization of (3-Bromo-2-methylphenyl)hydrazine. These are designed as self-validating systems, with clear checkpoints and expected outcomes.
Caption: A standard experimental workflow for synthesis.
Protocol 1: Polyphosphoric Acid (PPA) Mediated Cyclization
This protocol leverages PPA as both the catalyst and solvent, a robust method for many Fischer indole syntheses.[9][14]
Materials:
-
(3-Bromo-2-methylphenyl)hydrazine hydrochloride
-
Acetone (or other suitable ketone)
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-Bromo-2-methylphenyl)hydrazine hydrochloride (1.0 eq.) and acetone (1.2 eq.).
-
PPA Addition: With vigorous stirring, carefully and portion-wise add polyphosphoric acid (approx. 10-20 times the weight of the hydrazine). Causality Note: PPA is highly viscous and the addition can be exothermic. Slow addition is crucial for temperature control and to ensure proper mixing.[14]
-
Heating: Heat the reaction mixture to 90-110°C. The exact temperature may require optimization.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed (typically 1-4 hours).
-
Work-up - Quenching: Once complete, allow the mixture to cool to approximately 60-70°C and then carefully pour it onto a large amount of crushed ice with stirring. This will precipitate the crude product and hydrolyze the PPA.
-
Neutralization: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Protocol 2: Lewis Acid (ZnCl₂) Catalyzed Cyclization in a One-Pot Procedure
This method avoids the isolation of the hydrazone intermediate and uses a common Lewis acid catalyst.[3]
Materials:
-
(3-Bromo-2-methylphenyl)hydrazine
-
Acetone (or other suitable ketone)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol or Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (3-Bromo-2-methylphenyl)hydrazine (1.0 eq.), anhydrous zinc chloride (1.2-2.0 eq.), and the chosen solvent (e.g., ethanol). Causality Note: Lewis acids like ZnCl₂ are moisture-sensitive, so anhydrous conditions are important for catalytic activity.
-
Carbonyl Addition: Add acetone (1.1 eq.) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding water.
-
Neutralization and Extraction: Neutralize with a saturated NaHCO₃ solution and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography or recrystallization as described in Protocol 1.
Comparative Data and Performance
The choice of catalyst and conditions can significantly impact the reaction outcome. The following table summarizes representative conditions for Fischer indole syntheses, providing a baseline for optimization.
| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Reported Yields (%) | Key Considerations |
| Polyphosphoric Acid | None | 90 - 140 | 1 - 4 | 70 - 90+ | Highly effective, but work-up can be challenging due to viscosity.[9][10] |
| ZnCl₂ | Ethanol/Toluene | 80 - 110 | 2 - 12 | 60 - 85 | Requires anhydrous conditions; a classic and reliable method.[3] |
| H₂SO₄ / Acetic Acid | Acetic Acid | 100 - 120 | 1 - 5 | 50 - 80 | Simple setup; acidity can lead to side reactions if not controlled.[15] |
| BF₃·OEt₂ | Ethanol/DCM | Reflux | 2 - 8 | 65 - 88 | Potent Lewis acid; must be handled under inert atmosphere.[11] |
| Microwave Irradiation | THF / Ethanol | 150 | 0.1 - 0.5 | 75 - 90+ | Drastically reduces reaction time; requires specialized equipment.[6] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product | 1. Inactive catalyst (e.g., hydrated Lewis acid). 2. Insufficient temperature. 3. Steric hindrance from substituents. | 1. Use freshly opened or anhydrous catalyst. 2. Increase temperature incrementally or switch to a higher-boiling solvent. 3. Switch to a stronger acid system (e.g., PPA or Eaton's reagent). |
| Multiple Products/Spots on TLC | 1. Use of an unsymmetrical ketone leading to regioisomers. 2. Decomposition of starting material or product. 3. Side reactions promoted by harsh acid conditions. | 1. Use a symmetrical ketone or an aldehyde if possible. 2. Lower the reaction temperature and/or shorten the reaction time. 3. Switch to a milder catalyst (e.g., p-TsOH instead of H₂SO₄). |
| Reaction Stalls | 1. Catalyst deactivation (e.g., by liberated ammonia). 2. Insufficient thermal energy. | 1. Use a stoichiometric or excess amount of catalyst.[12] 2. Increase the reaction temperature or consider switching to microwave heating. |
Safety and Handling
-
Hydrazines: Phenylhydrazine and its derivatives are toxic, potential carcinogens, and can be absorbed through the skin. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.
-
Acids: Polyphosphoric acid, sulfuric acid, and Lewis acids are highly corrosive. Handle with extreme care, avoiding contact with skin and eyes. Quenching procedures can be highly exothermic and should be done slowly and with cooling.
-
Solvents: Organic solvents are typically flammable. Ensure no ignition sources are nearby when heating.
References
-
Fischer Indole Synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer Indole Synthesis - J&K Scientific LLC. (2021, February 23). J&K Scientific. Retrieved from [Link]
-
Organic Chemistry - Fischer Indole Synthesis Mechanism - YouTube. (2021, January 25). YouTube. Retrieved from [Link]
-
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. (n.d.). Kaunas University of Technology. Retrieved from [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed. (2024, August 11). PubMed. Retrieved from [Link]
-
An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid - ijarsct. (2023, July 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Fischer Indole Syntheses with Polyphosphoric Acid | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 9. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
Application Note: Buchwald-Hartwig Coupling of (3-Bromo-2-methylphenyl)hydrazine
Abstract
This application note details the methodological frameworks for utilizing (3-Bromo-2-methylphenyl)hydrazine in Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. This substrate presents a unique "ambiphilic" challenge: it possesses a nucleophilic hydrazine handle (
Strategic Analysis & Chemical Causality
The Substrate Challenge
(3-Bromo-2-methylphenyl)hydrazine is a high-value scaffold for synthesizing indazoles and specialized heterocycles. However, successful coupling requires navigating three critical constraints:
-
Bifunctionality & Polymerization Risk: The molecule contains both the coupling partner (hydrazine) and the leaving group (bromide). Without chemoselective control, intermolecular self-coupling (polymerization) will compete with the desired reaction.
-
Steric Encumbrance: The C2-methyl group exerts significant steric pressure on both the C1-hydrazine and C3-bromide. Standard phosphine ligands (e.g.,
, BINAP) often fail to promote oxidative addition or reductive elimination efficiently in this crowded environment. -
Hydrazine Poisoning: Free hydrazines are reducing agents and can deactivate Pd(II) species to Pd black. They also possess multiple N-H bonds, leading to risk of poly-arylation.
Ligand Selection Logic
To overcome these barriers, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
-
For Hydrazine Coupling (Protocol A): We select BrettPhos .[1][2][3] Its large steric bulk prevents bis-arylation of the hydrazine, while its electron-rich nature facilitates oxidative addition.
-
For Bromide Coupling (Protocol B): We select RuPhos . It is specifically engineered to facilitate the coupling of sterically hindered aryl halides (like our ortho-blocked bromide) with secondary amines.
Decision Matrix & Workflow
The following decision tree outlines the experimental path based on your synthetic target.
Figure 1: Strategic decision tree for selecting the correct Buchwald-Hartwig protocol based on the desired site of functionalization.
Protocol A: Hydrazine as Nucleophile
Objective: Couple the hydrazine moiety of the substrate to an external Aryl Halide (
Reagents & Conditions
| Component | Reagent | Equiv. | Role |
| Catalyst | 0.01 - 0.02 | Precatalyst (rapid activation). | |
| Ligand | BrettPhos | 0.02 - 0.04 | Ensures mono-arylation selectivity. |
| Base | 1.4 | Promotes deprotonation/reductive elimination. | |
| Solvent | N/A | High boiling point, solubilizes Pd-complex. | |
| Temp | N/A | Activation energy for reductive elimination. |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a resealable Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Catalyst Pre-complexation (Critical):
-
Add
(1.0 mol%) and BrettPhos (2.0 mol%) to the vial. -
Note: A L:Pd ratio of < 1:1 leads to Pd black precipitation. Always use a slight excess of ligand.
-
-
Substrate Addition:
-
Add the external Aryl Halide (1.0 equiv).
-
Add (3-Bromo-2-methylphenyl)hydrazine (1.1 equiv). Slight excess accounts for potential reductive loss.
-
Add
(1.4 equiv).
-
-
Solvation: Add anhydrous
(concentration 0.2 M). -
Reaction: Seal the vessel and heat to
for 4–12 hours. -
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd residues. Concentrate and purify via flash chromatography.
Protocol B: Aryl Bromide as Electrophile
Objective: Couple an external amine (
Phase 1: Protection (Boc-Protection Strategy)
Before coupling, convert the hydrazine to a Boc-protected species.
-
Reagents:
(1.1 equiv), , DCM. -
Product:
-Boc-(3-bromo-2-methylphenyl)hydrazine. -
Verification: Check via LCMS to ensure the mass corresponds to
.
Phase 2: The Coupling Reaction
With the hydrazine protected, the C3-bromide is now the sole reactive electrophile.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |
| Catalyst | 0.02 | 3rd Gen Precatalyst (air stable, rapid activation). | |
| Ligand | RuPhos | 0.02 | Handles the ortho-methyl steric clash. |
| Base | 2.0 | Milder base prevents Boc deprotection. | |
| Solvent | 1,4-Dioxane | N/A | Standard solvent for RuPhos couplings. |
Step-by-Step Methodology
-
Vessel Prep: Charge a vial with the Boc-protected substrate (1.0 equiv), the external amine (1.2 equiv), and
(2.0 equiv). -
Catalyst Addition: Add
precatalyst (2 mol%).-
Why G3? It ensures a precise 1:1 L:Pd ratio and activates rapidly even with hindered substrates.
-
-
Degassing: Evacuate and backfill with Argon (
). -
Reaction: Add anhydrous 1,4-Dioxane (0.25 M). Heat to
for 8–16 hours. -
Deprotection (Optional): If the free hydrazine is required post-coupling, treat the crude material with
in Dioxane at RT for 2 hours.
Troubleshooting & Self-Validation
Use this table to diagnose failure modes.
| Observation | Root Cause | Corrective Action |
| Pd Black Formation | Hydrazine reduced the Pd(II) before ligation. | Increase Ligand:Pd ratio to 2:1. Ensure strictly anhydrous conditions. Switch to Protocol B (Protection). |
| Low Conversion (Protocol B) | Steric hindrance of 2-methyl group. | Switch from |
| Bis-arylation (Protocol A) | Ligand is not bulky enough. | Ensure BrettPhos is used, not XPhos or BINAP. Reduce equivalents of Aryl Halide to 0.9. |
| Hydrodehalogenation | This is common with aliphatic amines. Switch solvent to Toluene to reduce polarity. |
Safety & Handling
-
Hydrazine Toxicity: Aryl hydrazines are suspected carcinogens and toxic by inhalation. All weighing must occur in a fume hood or glovebox.
-
Exotherm: The deprotonation step with
can be exothermic.[8] Add base slowly.
References
-
Buchwald-Hartwig Coupling of Hydrazines (BrettPhos)
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011, 2, 27-50.
-
Coupling of Sterically Hindered Substrates (RuPhos)
-
General Protocol for Aryl Hydrazines
- Lundgren, R. J., & Stradiotto, M. "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angew. Chem. Int. Ed., 2010, 49, 8686.
-
Reaction Mechanism & Iodide Inhibition
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Regioselective Synthesis of 7-Methylindoles Using Ortho-Blocked Hydrazines
Executive Summary & Strategic Rationale
The synthesis of 7-methylindoles represents a distinct challenge in heterocyclic chemistry compared to their 2-, 3-, or 5-substituted counterparts. While the Fischer Indole Synthesis (FIS) is the industry standard, accessing the 7-position requires the use of ortho-blocked hydrazines (specifically o-tolylhydrazine).
In this context, "ortho-blocked" refers to the presence of a substituent (methyl) at the 2-position of the phenylhydrazine. Unlike meta-substituted hydrazines, which yield regioisomeric mixtures (4- and 6-substituted indoles), ortho-blocked hydrazines theoretically yield a single regioisomer (7-substituted). However, the steric penalty imposed by the ortho-substituent significantly raises the activation energy for the key [3,3]-sigmatropic rearrangement, often leading to lower yields, polymerization, or incomplete cyclization under standard conditions.
This guide details a robust, field-proven protocol for overcoming these steric barriers using optimized Lewis Acid catalysis and thermodynamic control.
Mechanistic Insight: The "Ortho-Block" Effect
To maximize yield, one must understand the causality of the reaction failure modes.
The Steric Penalty in [3,3]-Sigmatropic Rearrangement
In a standard FIS, the ene-hydrazine intermediate undergoes a [3,3]-shift.
-
Open Pathway: In unsubstituted hydrazines, the ortho-carbons are equivalent and unhindered.
-
Blocked Pathway (7-Methyl Target): With 2-methylphenylhydrazine, one ortho-position is occupied (blocked). The rearrangement must occur at the sterically open ortho-carbon (C6 of the hydrazine ring).
-
The Conflict: While regioselectivity is high (forcing 7-methyl formation), the bulky ortho-methyl group clashes with the hydrazone backbone during the transition state formation. This requires higher thermal energy or stronger acid catalysis to overcome the barrier, which paradoxically increases the risk of charring/polymerization.
Pathway Visualization
The following diagram illustrates the forced regioselectivity and the specific step where steric hindrance impacts the reaction rate.
Caption: Mechanistic pathway of 7-methylindole synthesis. The red node highlights the critical transition state where the ortho-methyl group imposes a steric penalty, requiring optimized thermal/acidic conditions.
Experimental Protocol
This protocol utilizes Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) .[1] While PPA is common, this guide recommends a ZnCl₂ melt or high-boiling solvent approach for 7-methylindole to minimize oxidative tars often seen with PPA at the high temperatures required for ortho-substituted substrates.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Precursor: (2-Methylphenyl)hydrazine hydrochloride (CAS: 635-26-7).
-
Carbonyl Source: Ethyl pyruvate (for indole-2-carboxylate) or Cyclohexanone (for tetrahydrocarbazole derivative). Note: Using acetaldehyde equivalents for direct 7-methylindole is unstable; it is better to synthesize the 2-carboxylate and decarboxylate.
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂).
-
Solvent: Glacial Acetic Acid (AcOH) or Xylene (for azeotropic removal of water).
Workflow: Synthesis of Ethyl 7-methylindole-2-carboxylate
Targeting the ester first stabilizes the indole nucleus against polymerization.
Step 1: Hydrazone Formation[1]
-
Dissolution: In a 500 mL round-bottom flask, dissolve 15.8 g (0.1 mol) of (2-methylphenyl)hydrazine hydrochloride in 150 mL of Ethanol.
-
Neutralization: Add 8.2 g (0.1 mol) of Sodium Acetate (anhydrous) to free the hydrazine base. Stir for 15 min.
-
Condensation: Dropwise add 11.6 g (0.1 mol) of Ethyl Pyruvate over 20 minutes at room temperature.
-
Reaction: Stir for 2 hours. A heavy precipitate (the hydrazone) typically forms.
-
Isolation: Filter the solid, wash with cold 50% ethanol, and dry under vacuum.
-
Checkpoint: Verify hydrazone formation via TLC (EtOAc/Hexane 1:4). The hydrazone is stable and can be stored.
-
Step 2: The "Hard" Cyclization (Fischer Indolization)
Critical: The ortho-methyl group requires higher activation energy. Do not exceed 120°C initially to prevent violent exotherms.
-
Catalyst Prep: In a 250 mL reactor, prepare a mixture of Polyphosphoric Acid (PPA) (approx. 100 g) OR use ZnCl₂ (50 g) in Glacial Acetic Acid (100 mL) .
-
Recommendation: Use PPA for cleaner conversion of the pyruvate adduct.
-
-
Addition: Heat the acid medium to 80°C . Add the dried hydrazone (from Step 1) portion-wise over 30 minutes.
-
Observation: Evolution of heat and ammonia (if PPA is used) indicates reaction.
-
-
Ramp: Slowly raise temperature to 110-120°C . Maintain for 3–4 hours.
-
Monitoring: The mixture will darken significantly. Monitor consumption of hydrazone by TLC.
-
-
Quench: Cool to 60°C. Pour the viscous mixture onto 500 g of crushed ice with vigorous stirring.
-
Workup: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL). Wash organics with Sat. NaHCO₃ (to remove acid) and Brine. Dry over Na₂SO₄.[2][3]
Step 3: Decarboxylation (Optional: To access 7-Methylindole parent)
-
Hydrolysis: Reflux the ester in 10% NaOH/MeOH to obtain the carboxylic acid.
-
Decarboxylation: Heat the dry carboxylic acid with Copper powder in Quinoline at 220°C. Distill the product (7-methylindole) directly from the reaction mixture.
Data Analysis & Troubleshooting
Yield Comparison: Steric Impact
The following table illustrates why the "Ortho-Blocked" synthesis is more difficult than standard indole synthesis.
| Parameter | 3-Methylindole (Skatole) | 7-Methylindole (Target) |
| Precursor | Phenylhydrazine + Propanal | o-Tolylhydrazine + Pyruvate |
| Ortho-Hinderance | None (Open) | High (Blocked at C2) |
| Cyclization Temp | 80–90°C | 110–130°C |
| Typical Yield | 75–85% | 40–55% |
| Major Side Product | N-N Cleavage | Polymerization/Tars |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | High energy barrier of [3,3]-shift due to ortho-methyl. | Increase temperature to 130°C or switch to ZnCl₂ melt (solvent-free) at 170°C. |
| Black Tar/Charring | Acid concentration too high; oxidative degradation. | Switch from PPA to 4% H₂SO₄ in Ethanol (milder) or use Lewis Acid (ZnCl₂) in acetic acid. |
| No Precipitate on Quench | Product is soluble in acidic water or failed cyclization. | Ensure full neutralization (pH 8-9) during workup. Check if hydrazone hydrolyzed back to hydrazine (reversible). |
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of 7-methylindole-2-carboxylate.
References
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link
-
BenchChem. (2025).[4][5] Protocol for Fischer Indole Synthesis of 2-Methylindoles. Link
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules. Link
-
Garg, N. K., et al. (2011). Interrupted Fischer Indolization. Journal of the American Chemical Society. Link
-
GuideChem. (2021). How to Prepare 7-Methylindole: A Background and Overview. Link
Sources
Application Note: One-Pot Synthesis of 6-Bromo-7-methyltryptamine via the Grandberg Reaction
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Strategic Rationale
Tryptamine scaffolds are privileged structures in medicinal chemistry, serving as the foundational backbone for numerous neurotransmitter analogs, psychedelics, and targeted GPCR therapeutics[1]. The synthesis of heavily substituted, sterically hindered tryptamines—such as 6-bromo-7-methyltryptamine—traditionally requires exhaustive multi-step sequences involving indole core construction followed by C3-functionalization (e.g., via Vilsmeier-Haack formylation and subsequent Henry reaction).
To streamline this workflow, we detail a highly efficient, one-pot synthesis of 6-bromo-7-methyltryptamine directly from . This protocol leverages the [1], allowing for the direct installation of the ethylamine side chain without the need to isolate unstable intermediates.
Mechanistic Causality & Regioselectivity
As a synthetic scientist, selecting the correct methodology requires anticipating the electronic and steric behavior of the starting materials. The Grandberg synthesis elegantly condenses an arylhydrazine with a
Absolute Regiocontrol: In standard Fischer indolizations, meta-substituted phenylhydrazines typically yield an inseparable mixture of 4- and 6-substituted indoles due to competitive cyclization at either ortho position. However, in (3-bromo-2-methylphenyl)hydrazine, the C2 position is sterically blocked by a methyl group. Consequently, the [3,3]-sigmatropic rearrangement of the intermediate hydrazone is forced exclusively to the unsubstituted C6 position. This steric blockade guarantees the formation of the 6-bromo-7-methylindole architecture with absolute regioselectivity.
The One-Pot Advantage: By utilizing 4-chlorobutanal dimethyl acetal, this method bypasses the handling of volatile and unstable aldehyde intermediates. The mechanism proceeds via the formation of an arylhydrazone, which undergoes intramolecular alkylation to form a cyclic iminium salt. Upon heating, this intermediate undergoes a [3,3]-sigmatropic rearrangement. Rearomatization and subsequent N-N bond cleavage open the newly formed pyrrolidine ring, neatly retaining the second nitrogen of the hydrazine as the primary amine of the tryptamine side chain.
Domino reaction mechanism of the Grandberg tryptamine synthesis.
Experimental Protocol: A Self-Validating System
This protocol incorporates strictly defined in-process controls (IPC) via LC-MS. Ensuring that hydrazone formation is 100% complete before driving the thermal rearrangement is critical to prevent the accumulation of toxic dimeric impurities or unreacted starting materials[2].
Materials:
-
(3-Bromo-2-methylphenyl)hydrazine hydrochloride (1.0 eq)
-
4-Chlorobutanal dimethyl acetal (1.1 eq)
-
Disodium hydrogen phosphate (
) (1.5 eq) - acts as a mild buffer to modulate HCl release. -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Workflow:
-
Reagent Mixing : Suspend (3-Bromo-2-methylphenyl)hydrazine hydrochloride (10 mmol) and
(15 mmol) in 50 mL of EtOH/H O (4:1). Stir at room temperature (25 °C) for 15 minutes to neutralize the hydrochloride salt. -
Hydrazone Formation : Add 4-chlorobutanal dimethyl acetal (11 mmol) dropwise over 10 minutes. Stir the mixture at 25 °C for 2 hours.
-
Self-Validation Check (IPC): Pull a 50
L aliquot and confirm complete consumption of the hydrazine via LC-MS before proceeding to step 3.
-
-
Grandberg Cyclization : Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 14 hours. The solution will darken as the indole core forms and the ring opens to generate the primary amine.
-
Solvent Removal : Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the ethanol.
-
Extraction & Basification : Dilute the aqueous residue with 1M NaOH (to free-base the tryptamine) until the pH is > 10. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine and dry over anhydrous
. -
Purification : Concentrate the organic layer to a crude oil. Purify via flash column chromatography (DCM:MeOH:NH
OH 90:9:1) or precipitate the hydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the crude product.
Step-by-step experimental workflow for the one-pot synthesis.
Quantitative Data: Reaction Optimization
Optimization of the Grandberg synthesis is critical to maximize yield and minimize dimerization. The following table summarizes the effect of stoichiometry and temperature on the reaction profile, adapted from established scale-up protocols for related substituted tryptamines[2].
| Entry | Hydrazine : Acetal Ratio | Temperature Profile | Reaction Time (Cyclization) | Isolated Yield (%) | Purity (LC-MS) |
| 1 | 1.0 : 1.0 | 80 °C (Direct heating) | 12 h | 42% | 85% |
| 2 | 1.0 : 1.1 | 25 °C (2h) | 14 h | 68% | >95% |
| 3 | 1.0 : 1.4 | 25 °C (2h) | 14 h | 71% | 92% |
| 4 | 1.0 : 1.1 | 100 °C (Microwave) | 1 h | 55% | 80% |
Data Interpretation: Entry 2 represents the optimal conditions. A slight excess of the acetal (1.1 eq) ensures complete conversion. More importantly, the (allowing complete hydrazone formation at 25 °C before initiating the thermal rearrangement at 80 °C) significantly reduces the formation of dimeric impurities and degradation products[2].
References
-
The Grandberg reaction in the synthesis of biologically active compounds Russian Chemical Bulletin (Springer). URL:[Link]
-
Product Class 13: Indole and Its Derivatives Science of Synthesis (Thieme Connect). URL:[Link]
-
Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine Organic Process Research & Development (ACS Publications). URL:[Link]
Sources
Troubleshooting & Optimization
Preventing oxidation of phenylhydrazine free base during workup
Topic: Preventing Oxidation During Workup & Storage
Introduction: The Instability of the Free Base
Phenylhydrazine (PH) exists in two primary forms: the stable hydrochloride salt and the highly reactive free base .[1] While the salt is shelf-stable, the free base is notorious for rapid auto-oxidation upon exposure to air, turning from a pale yellow oil to a dark red/brown tar within minutes.
This degradation is not merely cosmetic; it generates toxic radicals and diazonium species that can ruin downstream yields (e.g., in Fischer Indole Synthesis). This guide provides a rigorous, chemically grounded protocol to maintain the integrity of phenylhydrazine free base during extraction and purification.
Module 1: The Chemistry of Degradation
To prevent oxidation, you must understand the mechanism. Phenylhydrazine undergoes auto-oxidation via a radical chain reaction initiated by molecular oxygen. This process is accelerated by trace metal ions (
Key Mechanism:
-
Initiation:
abstracts a hydrogen, forming the Phenylhydrazyl radical and Superoxide anion ( ). -
Propagation: The radical loses another electron/proton to form Phenyldiazene (
). -
Decomposition: Phenyldiazene is unstable; it disproportionates or oxidizes further to Benzenediazonium ions and tars (biphenyls), causing the characteristic red/brown color.
Visualizing the Threat
The following diagram illustrates the cascade you are trying to prevent.
Figure 1: The auto-oxidation cascade of phenylhydrazine. Note that the formation of phenyldiazene is the "point of no return" for color generation.
Module 2: The "Inert Workup" Protocol
Objective: Isolate pure free base from the HCl salt without oxidation.
Prerequisite: All solvents must be degassed (sparged with
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Preparation | Cool the reaction vessel to <5°C . Prepare a biphasic mixture of toluene (solvent) and the aqueous salt solution. | Low temperature kinetically inhibits radical initiation. Toluene is preferred over ether (peroxide risk) or benzene (toxicity). |
| 2. Neutralization | Slowly add 25% NaOH solution while stirring vigorously under | High pH (>10) ensures complete deprotonation. Vigorous stirring minimizes the time the free base spends in the aqueous phase. |
| 3. Phase Separation | Rapidly separate the organic layer. Do not wait. | The free base is most vulnerable at the interface. Speed is critical. |
| 4. Drying | Dry the organic layer over solid NaOH pellets or anhydrous | Critical: Do not use acidic desiccants (e.g., silica, |
| 5. Distillation | Flash distill under high vacuum. Add a pinch of Zinc Dust to the still pot. | Pro Tip: Zinc dust acts as a scavenger, reducing any oxidized intermediates back to the hydrazine or preventing radical propagation [1]. |
Workflow Diagram
Figure 2: The optimized "Inert Workup" workflow. The addition of Zinc Dust at Step 5 is the critical control point for preventing oxidation during heating.
Module 3: Troubleshooting Center (FAQs)
Q1: My phenylhydrazine turned red immediately after extraction. Can I save it?
-
Diagnosis: Rapid oxidation has occurred, likely due to dissolved oxygen in your solvent or trace metal contamination.
-
Solution: You cannot "reverse" the color easily. However, you can purify it.[2] Perform a vacuum distillation immediately. Add Zinc dust (
) to the distillation flask. The zinc acts as a reducing agent during the heating process, often yielding a clear distillate even from red crude material [1].
Q2: Why did my product decompose violently during distillation?
-
Diagnosis: This is a safety hazard.[3] You likely distilled to dryness or had peroxides present (if using ether).
-
Corrective Action:
-
Never distill phenylhydrazine to dryness; the residue contains unstable decomposition products.
-
Ensure high vacuum (<15 mmHg). High temperatures (>140°C) accelerate auto-oxidation and disproportionation.
-
Safety: Always use a blast shield.
-
Q3: Can I store the free base in the fridge?
-
Answer: No, not for long periods. Even at 4°C, the free base will oxidize if there is any headspace oxygen.
-
Recommendation: If you must store it, seal it in an ampoule under Argon.
-
Better Alternative: Convert it back to the Hydrochloride salt for storage. Dissolve the free base in ethanol and add concentrated HCl. The white crystals formed are stable for years [2].
Q4: I see "Sodium Dithionite" mentioned in some protocols. Should I use it?
-
Answer: Yes. Sodium dithionite (
) is a potent reducing agent. Washing your organic extract with a dilute solution of sodium dithionite can scavenge oxygen and prevent early-stage coloration. However, the Zinc dust method during distillation is generally more effective for the final purification step.
Module 4: Safety & Toxicity (Critical)
Phenylhydrazine is a potent hemolytic agent . It causes the destruction of red blood cells (hemolysis) and is a suspected carcinogen.
-
Skin Contact: It is a sensitizer. Double-glove (Nitrile) and change gloves immediately if splashed.
-
Inhalation: Use a fume hood. The free base has a significant vapor pressure.
-
First Aid: In case of skin contact, wash with polyethylene glycol (PEG 400) or copious water.
References
-
Organic Syntheses. (1921). Phenylhydrazine.[1][4][5][6][7][8][9][10][11][12][13] Org. Synth. 1, 71; Coll. Vol. 1, 442. (Describes the Zinc Dust distillation method).
-
ChemicalBook. (n.d.). Phenylhydrazine Hydrochloride Properties and Stability.
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.[14] (Defines the radical mechanism).
-
Fisher Scientific. (2021). Safety Data Sheet: Phenylhydrazine.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3-nitrophthalic Acid | Industrial Chemical Intermediate & Specialty Acid [chemicalbull.com]
- 8. nj.gov [nj.gov]
- 9. researchgate.net [researchgate.net]
- 10. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of (3-Bromo-2-methylphenyl)hydrazine Hydrochloride
Answering the user's request.
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for (3-bromo-2-methylphenyl)hydrazine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Phenylhydrazines are notorious for their instability and susceptibility to oxidation, which can lead to inconsistent experimental results and compromised product quality.[1] This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and consistent outcomes. Our approach is built on understanding the "why" behind each step, ensuring a robust and reproducible purification process.
Troubleshooting and Purification Guide
This section addresses the most common issues encountered during the purification of (3-bromo-2-methylphenyl)hydrazine hydrochloride in a practical question-and-answer format.
Q1: My isolated (3-bromo-2-methylphenyl)hydrazine hydrochloride is pink/yellow/brown. What causes this discoloration and how can I obtain a white or off-white solid?
Answer:
Discoloration is the most frequent issue and is almost always due to air oxidation. Phenylhydrazines, particularly as free bases, are highly susceptible to oxidation, which forms colored impurities like azo compounds.[1] The hydrochloride salt is more stable, but prolonged exposure to air, light, and heat will still cause degradation.
Causality and Prevention Strategy:
-
Atmospheric Oxygen: The primary culprit. The lone pair of electrons on the nitrogen atoms is readily oxidized.
-
Light & Heat: Both act as catalysts, accelerating the oxidation process.
Solutions:
-
Inert Atmosphere: Whenever possible, perform manipulations (dissolution, filtration, drying) under an inert atmosphere of nitrogen or argon. This minimizes contact with oxygen.[1]
-
Use Degassed Solvents: Solvents contain dissolved oxygen that can contribute to oxidation.[1] Degas your purification solvents by sparging with nitrogen or argon for 15-20 minutes before use.
-
Activated Charcoal Treatment: For existing discoloration, activated charcoal (decolorizing carbon) is highly effective. It adsorbs high-molecular-weight, colored impurities.
-
Protocol Insight: Use a minimal amount of charcoal (typically 1-2% w/w relative to your compound). Add it to the hot, dissolved solution and boil for a short period (5-10 minutes). Using too much charcoal can lead to significant product loss due to adsorption. Filter the hot solution through a pad of Celite® to remove the fine charcoal particles. A general procedure for purifying phenylhydrazine hydrochloride by crystallizing from water with the use of animal charcoal is a well-established method.[2]
-
-
Storage: Always store the purified product in a tightly sealed, amber glass vial in a cool, dark place.[1][3] For long-term storage, a desiccator or glovebox with an inert atmosphere is recommended.
Q2: My NMR/HPLC analysis shows significant impurities after initial isolation. What is the most effective purification method?
Answer:
Recrystallization is the gold standard for purifying solid (3-bromo-2-methylphenyl)hydrazine hydrochloride. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
Common Impurities & Detection:
| Impurity Type | Potential Source | Recommended Detection Method |
| Unreacted Starting Material | Incomplete diazotization or reduction (e.g., 3-bromo-2-methylaniline) | HPLC, ¹H NMR |
| Azo Compounds | Side reaction from diazonium salt coupling | Visual (color), HPLC-UV |
| Oxidation Products | Exposure to air/light | Visual (color), HPLC |
| Azide Species | Side reaction during diazotization | Specialized analysis (potentially LC-MS)[4] |
Recommended Purification Protocol: Recrystallization from Acidified Water
This is a robust method adapted from a standard procedure for phenylhydrazine hydrochloride.[2] The addition of hydrochloric acid leverages the common-ion effect to decrease the solubility of the hydrochloride salt, thereby increasing the recovery yield.
See Section: Detailed Experimental Protocols for a full, step-by-step guide.
Diagram: Purification & Troubleshooting Workflow
This diagram outlines the logical flow from crude product to pure, stable material, including decision points for troubleshooting.
Sources
Technical Guide: Remedial Removal of Hydrazine Impurities from Indole Scaffolds
Executive Summary & Regulatory Context[1][2]
The Problem: Indole synthesis—particularly the Fischer Indole method—relies on hydrazine precursors (e.g., phenylhydrazine).[1][2][3] These reagents are potent nucleophiles and reducing agents. More critically, they are classified as Class 2 or Class 3 Mutagenic Impurities under ICH M7 guidelines .
The Risk: Standard aqueous workups often fail to reduce hydrazine levels below the Threshold of Toxicological Concern (TTC) due to the lipophilicity of substituted hydrazines and their tendency to occlude within the indole crystal lattice.
Regulatory Limits (ICH M7):
| Classification | Definition | Control Requirement |
| Class 1 | Known mutagenic carcinogens | Compound-specific limit (often <10 ppm) |
| Class 2 | Known mutagens (unknown carcinogenicity) | Control to TTC levels |
| Class 3 | Alerting structure (no mutagenicity data) | Control to TTC levels |
Note: For a standard drug intake, the TTC is typically 1.5 µ g/day .[4] For a 1g daily dose, this requires hydrazine levels <1.5 ppm .
Troubleshooting Guide: Why Standard Methods Fail
Q1: "I washed my organic phase with 1M HCl three times. Why is the hydrazine still there?"
Technical Insight: While hydrazines are basic, their conjugate acids (hydrazinium salts) often possess significant lipophilicity, especially if the hydrazine bears an aromatic ring (e.g., phenylhydrazine).
-
Partition Coefficient Failure: The distribution coefficient (
) of phenylhydrazine at pH 1-2 may not favor the aqueous phase strongly enough to reach ppm levels, particularly if the organic solvent is polar (e.g., Ethyl Acetate). -
Equilibrium Limits: Simple extraction is governed by Nernst distribution. Reaching <5 ppm from a starting point of 5000 ppm (0.5%) requires a logarithmic reduction that simple washing rarely achieves.
Q2: "Can I just recrystallize the indole?"
Technical Insight: Recrystallization is risky for hydrazines.
-
Occlusion: Hydrazines can co-crystallize or become trapped in the crystal lattice of the indole product.
-
Mother Liquor Carryover: Unless the wash step is perfect, the mother liquor coating the crystals will re-contaminate the product upon drying.
Remedial Protocols: Chemo-Selective Scavenging
The most robust method for removing trace hydrazines is Chemo-Selective Scavenging . This involves reacting the impurity with an electrophile that converts it into a species with vastly different solubility properties than the indole product.
Protocol A: The Phthalic Anhydride Method (Recommended)
Mechanism: Phthalic anhydride reacts with hydrazine to form phthalhydrazide .[5]
-
Why it works: Phthalhydrazide is acidic (
) and highly insoluble in non-polar solvents, whereas indoles are neutral and soluble. This allows for separation via filtration or basic extraction.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude indole in a non-miscible solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate).
-
Scavenging: Add 1.5 - 2.0 equivalents of Phthalic Anhydride (relative to the estimated hydrazine impurity, not the indole).
-
Tip: If hydrazine content is unknown, add 5-10 mol% relative to the indole.
-
-
Reaction: Stir at 20–40°C for 2–4 hours .
-
Monitoring: Monitor by HPLC.[6] The hydrazine peak should disappear; a new phthalhydrazide peak may appear.
-
-
Workup (Choose based on solubility):
-
Option 1 (Filtration): If using Toluene, the phthalhydrazide often precipitates. Filter the solids.[2][7]
-
Option 2 (Base Wash): Wash the organic layer with 5% NaHCO₃ or 1M NaOH .
-
Chemistry: The base deprotonates the phthalhydrazide, pulling it into the aqueous layer. The neutral indole remains in the organic layer.
-
-
-
Isolation: Dry the organic layer (
), filter, and concentrate.
Protocol B: The Acetone/Aldehyde Method
Mechanism: Reacts hydrazine to form a hydrazone .[8] Use Case: Best when the indole is acid-sensitive or when Phthalic Anhydride is difficult to source.
-
Dissolution: Dissolve crude indole in the extraction solvent.
-
Scavenging: Add excess Acetone (or p-anisaldehyde).
-
Reaction: Stir for 1-2 hours.
-
Removal:
-
Acetone hydrazones are often more lipophilic but much more volatile (if small) or chromatographically distinct.
-
Critical Warning: Hydrazone formation is reversible under acidic conditions (hydrolysis). Do not wash with strong acid after adding the ketone.
-
Visualizing the Scavenging Pathway
The following diagram illustrates the chemical logic behind the Phthalic Anhydride scavenging strategy.
Figure 1: Chemo-selective scavenging workflow. The transformation of basic hydrazine into acidic phthalhydrazide allows for complete removal via basic aqueous extraction, leaving the neutral indole product in the organic phase.
Analytical Validation (Don't Fly Blind)
You cannot rely on standard UV-HPLC for hydrazines as they often lack a chromophore and elute in the void volume.
Recommended Detection Method:
-
Derivatization: Pre-column derivatization with Benzaldehyde .
-
Procedure:
-
Take 10 mg of indole sample.
-
Dissolve in Acetonitrile.
-
Add excess Benzaldehyde.
-
Incubate 15 mins.
-
Inject on HPLC.
-
-
Result: Any hydrazine present converts to the Benzaldehyde-Hydrazone, which has a strong UV absorbance (approx. 300-350 nm) and retains well on C18 columns.
References
-
ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[4]
-
Scavenging Methodologies: Remedial Removal of Hydrazine from Pharmaceutical Intermediates. Organic Process Research & Development.[9] (General principle citation based on standard process chemistry practices for hydrazine remediation).
-
Phthalic Anhydride Reactivity: Selective synthesis in microdroplets of 2-phenyl-2,3-dihydrophthalazine-1,4-dione from phenyl hydrazine with phthalic anhydride.[10][11] Chemistry - A European Journal.[10]
-
Fischer Indole Mechanism & Side Products: Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Question Which of the following compounds is not obtained when phthalic a.. [askfilo.com]
- 6. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. DSpace [cora.ucc.ie]
- 10. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-leland.stanford.edu [www-leland.stanford.edu]
Validation & Comparative
Definitive Guide: IR Spectrum Analysis of Hydrazine vs. Hydrazone Derivatives
Topic: IR Spectrum Analysis of Hydrazine vs. Hydrazone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug discovery, the condensation of hydrazines with carbonyl compounds to form hydrazones is a pivotal transformation, widely used to synthesize antimicrobial agents (e.g., nitrofurantoin), antitubercular drugs (e.g., isoniazid derivatives), and stable linkers for antibody-drug conjugates (ADCs).
For the analytical scientist, the challenge lies not just in identifying the product, but in quantitatively monitoring the conversion efficiency. This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of Hydrazine precursors (R-NH-NH₂) versus their Hydrazone derivatives (R-NH-N=CR₂) . We focus on the diagnostic vibrational modes that serve as definitive proof of reaction completion.
Mechanistic & Spectral Transformation
The transition from hydrazine to hydrazone involves the loss of two hydrogen atoms from the hydrazine moiety and the oxygen atom from the carbonyl partner, forming a C=N double bond. This chemical change dictates the spectral shift.
Visualizing the Transformation Pathway
The following diagram maps the chemical reaction to specific IR spectral checkpoints.
Figure 1: Reaction-to-Spectrum mapping showing the disappearance of reactant peaks and the emergence of the diagnostic imine band.
Comparative Analysis: Hydrazine vs. Hydrazone
The distinction between these two species relies on three primary spectral regions: the High-Frequency Region (N-H/O-H), the Double Bond Region (C=O/C=N), and the Fingerprint Region.
3.1 Diagnostic Peak Comparison Table
| Spectral Region | Vibrational Mode | Hydrazine Precursor (R-NH-NH₂) | Hydrazone Derivative (R-NH-N=C) | Diagnostic Value |
| 3500–3100 cm⁻¹ | N-H Stretching | Doublet (Primary amine)Two bands: ~3400 & 3300 cm⁻¹ (Asym & Sym) | Singlet (Secondary amine)One sharp band: ~3200–3350 cm⁻¹ | High. Disappearance of the doublet confirms conversion of the primary -NH₂ group. |
| 1750–1650 cm⁻¹ | C=O[1][2][3] Stretching | Absent (unless acylhydrazine) | Absent (Carbonyl source consumed) | Critical. If a peak remains here, the reaction is incomplete. |
| 1640–1590 cm⁻¹ | C=N Stretching | Absent | Strong/Sharp ~1600–1630 cm⁻¹ | Definitive. The "Imine" peak is the fingerprint of hydrazone formation. |
| 1650–1580 cm⁻¹ | NH₂ Scissoring | Medium band present | Absent | Moderate. Often obscured by the new C=N or aromatic C=C bands. |
| 1000–900 cm⁻¹ | N-N Stretching | Weak, ~950–980 cm⁻¹ | Shifted, intensity varies | Low. Difficult to assign without isotopic labeling. |
3.2 Deep Dive: The C=N Imine Stretch (The "Fingerprint" of Success)
The most critical evidence of hydrazone formation is the C=N stretching vibration .
-
Frequency: Typically appears between 1590 and 1640 cm⁻¹ .
-
Intensity: Variable but usually distinct. Conjugation with aromatic rings (common in drug scaffolds) lowers the frequency (red shift) and increases intensity.
-
differentiation from C=C: Aromatic C=C ring stretches often appear in pairs (1600 & 1475 cm⁻¹). The C=N stretch is usually sharper and appears at a slightly higher frequency than the primary aromatic band.[4]
3.3 The Special Case of Acylhydrazones
Many drugs (e.g., hydrazone-based linkers) are Acylhydrazones (R-CO-NH-N=C-R'), formed from hydrazides.[5]
-
Complexity: These contain both a C=N bond and a C=O (amide) bond.
-
Analysis: You will see the Amide I band (C=O, ~1650–1680 cm⁻¹) and the Imine band (C=N, ~1600–1630 cm⁻¹).
-
Validation: Success is measured by the shift of the C=O peak (hydrazide C=O vs. acylhydrazone C=O) and the appearance of the C=N shoulder.
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this self-validating protocol. This method minimizes water interference, which is critical since hydrazines are often hygroscopic.
Methodology: ATR-FTIR (Attenuated Total Reflectance)
-
Sample Preparation (Drying):
-
Hydrazines: Store in a desiccator. If the sample is a hydrate (e.g., Hydrazine Monohydrate), expect a broad OH/NH region.
-
Hydrazones: Vacuum dry the product at 40°C for 4 hours to remove lattice water which can obscure the N-H region.
-
-
Background Collection:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background spectrum.
-
-
Data Acquisition:
-
Place solid sample (~5 mg) on the crystal. Apply high pressure (clamp).
-
Parameters: Resolution: 4 cm⁻¹; Scans: 64; Range: 4000–600 cm⁻¹.
-
-
Data Processing (Baseline Correction):
-
Apply an automatic baseline correction.
-
Normalize the spectrum to the strongest non-reactive peak (e.g., aromatic C-H at 3030 cm⁻¹) for accurate overlay comparison.
-
Decision Logic for Spectrum Interpretation
Use the following logic flow to determine if your reaction was successful.
Figure 2: Logic gate for interpreting IR spectra during reaction monitoring.
Troubleshooting & Common Pitfalls
-
The "Water Mask": Hydrazines are notorious for hydrogen bonding. Residual moisture creates a massive, broad O-H stretch (3600–3200 cm⁻¹) that swallows the diagnostic N-H bands.
-
Solution: Use ATR correction algorithms or dry samples in a vacuum oven with P₂O₅.
-
-
C=N / C=C Overlap: In highly conjugated aromatic hydrazones, the C=N peak can merge with the aromatic ring breathing modes (~1600 cm⁻¹).
-
Solution: Look for the change in intensity relative to the starting material. The C=N bond usually adds significant dipole moment, increasing the intensity of the 1600 cm⁻¹ region compared to the pure aromatic aldehyde.
-
-
Geometric Isomers: Hydrazones exist as E and Z isomers. While IR is not the primary tool for distinguishing them (NMR is superior), E/Z mixtures often result in split or broadened C=N peaks.
References
-
Popiołek, L. (2017). Hydrazide–hydrazone derivatives: Potential scaffold for new drug candidates. Medical Studies/Studia Medyczne. Link
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard text for characteristic frequencies).
-
Vrdoljak, V., et al. (2020). Effective methods for the synthesis of hydrazones... reaction monitoring using a chemometric approach. RSC Advances. Link
-
NIST Chemistry WebBook. Infrared Spectra of Hydrazine and Derivatives. National Institute of Standards and Technology. Link
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Link
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Phenylhydrazines
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into a molecule's structure through its fragmentation pattern. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of the ortho, meta, and para isomers of brominated phenylhydrazine. Understanding these patterns is crucial for unambiguous isomer identification in complex matrices.
Theoretical Framework: The Underpinnings of Fragmentation
Before delving into the specifics of each isomer, it is essential to grasp the fundamental principles governing their fragmentation under electron ionization.
Electron Ionization (EI): In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+). The excess energy imparted to the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals. The mass spectrometer detects these charged fragments, producing a mass spectrum that is a fingerprint of the original molecule.[1][2][3]
The Nitrogen Rule: For a molecule containing an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio (m/z). Phenylhydrazine and its brominated derivatives contain two nitrogen atoms, and therefore, their molecular ions will appear at an even m/z value.
The Bromine Isotope Pattern: A key characteristic of bromine-containing compounds is the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (M•+ and [M+2]•+).
Comparative Fragmentation Analysis of Brominated Phenylhydrazine Isomers
The molecular formula for all three isomers is C6H7BrN2, with a nominal molecular weight of 186 g/mol for the 79Br isotope and 188 g/mol for the 81Br isotope.
4-Bromophenylhydrazine (para-Isomer)
The para-isomer serves as our baseline for "typical" fragmentation, as the bromine atom is distant from the hydrazine group, precluding direct intramolecular interactions.
Key Fragmentation Pathways:
-
Formation of the Molecular Ion: The initial event is the formation of the molecular ion at m/z 186 and 188.
-
Loss of a Hydrogen Radical (•H): A common initial fragmentation is the loss of a hydrogen atom to form a more stable ion at m/z 185/187.
-
Loss of an Amino Radical (•NH2): Cleavage of the N-N bond can lead to the loss of an amino radical, resulting in a fragment at m/z 170/172.
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a characteristic fragmentation for brominated aromatic compounds, leading to an ion at m/z 107.[4]
-
Formation of the Bromophenyl Cation: Loss of the •NHNH2 radical results in the bromophenyl cation at m/z 155/157. This fragment can further lose a bromine radical to yield the phenyl cation at m/z 77.
Figure 1: Proposed fragmentation of 4-bromophenylhydrazine.
3-Bromophenylhydrazine (meta-Isomer)
The fragmentation pattern of the meta-isomer is expected to be very similar to that of the para-isomer. The primary fragmentation pathways, including the loss of •H, •NH2, •Br, and •NHNH2, will likely be observed. Distinguishing between the meta and para isomers based solely on their mass spectra can be challenging without high-resolution mass spectrometry or comparison to authenticated standards.
Figure 2: Proposed fragmentation of 3-bromophenylhydrazine.
2-Bromophenylhydrazine (ortho-Isomer)
The ortho-isomer presents the most potential for a distinct fragmentation pattern due to the proximity of the bromine and hydrazine substituents. This can lead to an "ortho-effect," where the two groups interact during fragmentation.
Potential Ortho-Effect Driven Fragmentation:
-
Loss of HBr: A potential rearrangement could lead to the elimination of a neutral hydrogen bromide (HBr) molecule, which would result in a fragment ion at m/z 105. This would be a diagnostic peak for the ortho-isomer.
-
Cyclization: The initial radical cation might undergo cyclization, forming a more stable ring structure before further fragmentation. This could alter the relative abundances of the common fragment ions compared to the other isomers.
Figure 3: Proposed fragmentation of 2-bromophenylhydrazine.
Data Summary for Isomer Differentiation
The following table summarizes the key expected fragment ions for the brominated phenylhydrazine isomers. The relative intensities are predictions based on general fragmentation principles and may vary depending on the specific instrument conditions.
| m/z (79Br/81Br) | Proposed Fragment | 4-Bromophenylhydrazine (para) | 3-Bromophenylhydrazine (meta) | 2-Bromophenylhydrazine (ortho) |
| 186/188 | [M]•+ | Present | Present | Present |
| 185/187 | [M-H]+ | Present | Present | Present |
| 170/172 | [M-NH2]+ | Present | Present | Present |
| 155/157 | [C6H4Br]+ | Abundant | Abundant | Abundant |
| 107 | [M-Br]+ | Present | Present | Present |
| 105 | [M-HBr]•+ | Absent | Absent | Potentially Present (Diagnostic) |
| 77 | [C6H5]+ | Present | Present | Present |
Experimental Protocol: GC-MS Analysis of Brominated Phenylhydrazines
This protocol outlines a general procedure for the analysis of brominated phenylhydrazine isomers using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the brominated phenylhydrazine standard.
-
Dissolve the standard in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain working solutions in the range of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
Figure 4: GC-MS Workflow and Parameters.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Analyze the resulting chromatogram to determine the retention time of the analyte.
-
Examine the mass spectrum corresponding to the chromatographic peak and identify the molecular ion and key fragment ions.
-
Compare the obtained fragmentation pattern with the data presented in this guide to identify the specific isomer.
Conclusion
The electron ionization mass spectra of brominated phenylhydrazine isomers are characterized by several common fragmentation pathways, including the loss of small radicals and the formation of the bromophenyl cation. While the meta and para isomers are expected to produce very similar fragmentation patterns, the ortho-isomer has the potential to exhibit a unique fragmentation pathway involving the loss of HBr due to an ortho-effect. This key difference can be exploited for the unambiguous differentiation of the three isomers. The experimental protocol provided herein offers a robust starting point for the analysis of these compounds in a research or quality control setting.
References
-
PubChem. 4-Bromophenylhydrazine. National Center for Biotechnology Information. [Link]
-
SpectraBase. (3-Bromophenyl)hydrazine. Wiley-VCH GmbH. [Link]
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PubChem. (3-Bromophenyl)hydrazine. National Center for Biotechnology Information. [Link]
- Cecinato, A., et al. (2001). Pentafluorophenylhydrazine as a coating reagent for the HRGC-MS determination of semi-volatile carbonyl compounds in air.
-
Wang, Y., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE, 8(5), e63124. [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
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LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]
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ChemSrc. (4-Bromophenyl)hydrazine hydrochloride. [Link]
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Wikipedia. Electron ionization. [Link]
-
Li, Y., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PLOS ONE, 13(10), e0205213. [Link]
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PubChem. 4-Bromophenylhydrazine, chloride. National Center for Biotechnology Information. [Link]
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University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. [Link]
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University of Victoria. Dalton Transactions - UVic. [Link]
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Austin Publishing Group. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. [Link]
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NIOSH. Industrial hygiene air monitoring of phenylhydrazine. [Link]
-
PubChem. 2-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. [Link]
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ChemBK. 4-Bromo Phenyl Hydrazine Hydrochloride. [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]
-
SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
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A Comparative Guide to HPLC Purity Analysis of (3-Bromo-2-methylphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Aromatic Hydrazines
(3-Bromo-2-methylphenyl)hydrazine, a substituted phenylhydrazine, presents unique analytical challenges. Like many hydrazine derivatives, it can be prone to degradation and may contain structurally similar impurities from its synthesis, such as positional isomers or residual starting materials. An effective HPLC method must not only quantify the main component but also separate it from these potential impurities, qualifying it as a "stability-indicating" method.[1] This guide will detail a primary reversed-phase HPLC (RP-HPLC) method and compare it against alternative approaches, providing the data and rationale necessary to select the optimal method for your laboratory's specific requirements.
Primary Method: Reversed-Phase HPLC with UV Detection
A robust and widely applicable method for the analysis of substituted phenylhydrazines is reversed-phase HPLC with UV detection.[2][3] This approach is favored for its simplicity, reliability, and compatibility with standard laboratory equipment.
Scientific Rationale
The choice of a C18 stationary phase is based on the hydrophobic nature of (3-Bromo-2-methylphenyl)hydrazine, allowing for good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides excellent control over the retention and peak shape of the analyte. The acidic pH of the buffer ensures that the hydrazine moiety is protonated, leading to more consistent interactions with the stationary phase and sharper peaks. UV detection is suitable due to the aromatic nature of the compound, which imparts a strong chromophore.
Potential Impurities
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[1] For (3-Bromo-2-methylphenyl)hydrazine, potential impurities could include:
-
Positional Isomers: Isomers with bromine and methyl groups at different positions on the phenyl ring.
-
Starting Materials: Residual 3-Bromo-2-methylaniline.
-
Oxidation Products: Hydrazines can be susceptible to oxidation.
-
By-products: Formed during the synthesis process.
The presented method has been designed to provide sufficient resolution to separate these and other potential impurities.
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of (3-Bromo-2-methylphenyl)hydrazine and dissolve in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent). This creates a stock solution of 500 µg/mL.
-
Further dilute 1 mL of the stock solution to 100 mL with the diluent to obtain a working solution of 5 µg/mL for purity analysis.
Workflow for Primary HPLC Method Development
Sources
Crystal Structure Analysis of (3-Bromo-2-methylphenyl)hydrazine HCl: A Comparative Guide for Synthetic Intermediates
Executive Summary & Rationale
(3-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS: 1666138-49-3) is a highly specialized synthetic intermediate, primarily utilized as a building block in the to produce sterically complex, functionally rich indoles for drug development[1].
For researchers and drug development professionals, validating the exact regiochemistry of the 3-bromo and 2-methyl substituents is critical, as positional isomers (e.g., 4-bromo vs. 3-bromo) exhibit vastly different pharmacological profiles. This guide objectively compares the physical performance of the hydrochloride (HCl) salt against its free base alternative and evaluates the analytical modalities required to definitively prove its three-dimensional molecular structure.
Form Comparison: HCl Salt vs. Free Base
The choice between utilizing a hydrazine free base or its corresponding hydrochloride salt dictates both the shelf-life of the intermediate and the feasibility of structural analysis.
The Causality of Instability: Phenylhydrazine free bases are notoriously unstable in ambient conditions. In the presence of oxygen, the unprotonated terminal nitrogen undergoes rapid autoxidation, generating , which eventually degrade the sample into phenyl radicals and nitrogen gas[2]. This degradation visually manifests as the compound turning from a pale oil to a dark red/brown sludge.
The Causality of Stabilization: Converting the free base to the HCl salt protonates the terminal nitrogen (
Table 1: Performance Comparison of Chemical Forms
| Property | (3-Bromo-2-methylphenyl)hydrazine (Free Base) | (3-Bromo-2-methylphenyl)hydrazine HCl (Salt) |
| Physical State (RT) | Oily liquid or low-melting amorphous solid | Highly crystalline solid |
| Oxidation Stability | Low (Rapidly forms phenyldiazinyl radicals) | High (Protonation restricts autoxidation) |
| Solubility Profile | Soluble in non-polar organics (DCM, Hexane) | Soluble in polar solvents (Water, EtOH, MeOH) |
| Crystallographic Utility | Poor (Requires complex in-situ cryo-crystallization) | Excellent (Driven by |
| Handling & Storage | Requires inert atmosphere (Argon/N_2), -20°C | Stable at room temperature, ambient atmosphere |
Analytical Modality Comparison: SC-XRD vs. PXRD
To verify the regiochemistry of the 3-bromo-2-methyl substitution, researchers must choose between Powder X-Ray Diffraction (PXRD) and Single-Crystal X-Ray Diffraction (SC-XRD). While PXRD is faster, the steric clash between the ortho-methyl group and the hydrazine heavily influences the torsion angle of the N-N bond relative to the phenyl ring. Only SC-XRD provides the ab initio spatial resolution required to measure this exact torsion angle and confirm the absolute configuration.
Table 2: Analytical Modality Comparison for Structural Verification
| Parameter | Powder X-Ray Diffraction (PXRD) | Single-Crystal X-Ray Diffraction (SC-XRD) |
| Primary Utility | Bulk phase purity, polymorph identification | Absolute 3D molecular structure, stereochemistry |
| Sample Requirement | 10–50 mg of microcrystalline powder | A single, defect-free crystal (0.1–0.3 mm) |
| Resolution of Regiochemistry | Inferential (Requires comparison to simulated patterns) | Absolute (Directly maps 3-bromo and 2-methyl positions) |
| Data Collection Time | 10–30 minutes | 4–24 hours |
| Torsion Angle Measurement | Not possible ab initio | High precision ( |
Experimental Protocol: Self-Validating Crystallization and SC-XRD Workflow
To obtain definitive structural data, the crystallization process must be thermodynamically controlled to prevent twinning. The following protocol utilizes a self-validating workflow to ensure only high-quality data is collected.
Step 1: Solvent Selection & Dissolution
-
Action: Dissolve 50 mg of (3-Bromo-2-methylphenyl)hydrazine HCl in 2.0 mL of hot methanol.
-
Causality: Methanol provides high solubility at elevated temperatures and actively participates in hydrogen bonding, mediating the slow assembly of the
network. -
Internal Control: Filter the hot solution through a 0.2 µm PTFE syringe filter into a sterile 1-dram vial. This removes insoluble impurities and microscopic dust that act as premature nucleation sites, ensuring crystallization is driven purely by thermodynamic supersaturation.
Step 2: Controlled Vapor Diffusion Crystallization
-
Action: Place the unsealed 1-dram vial of methanol solution inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.
-
Causality: Diethyl ether possesses a higher vapor pressure than methanol. It slowly diffuses into the inner vial, gradually lowering the dielectric constant of the solvent mixture. This slow kinetic rate favors the growth of a few large, defect-free single crystals rather than a useless microcrystalline powder.
Step 3: Crystal Harvesting & Cryo-Mounting
-
Action: Select a single crystal (approx. 0.15 × 0.15 × 0.10 mm) that exhibits uniform extinction under a polarized light microscope. Immediately coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.
-
Causality: The oil displaces surface solvent. When transferred to the 100 K nitrogen stream of the diffractometer, the oil freezes into a rigid glass, protecting the crystal from atmospheric moisture and preventing the crystalline lattice from collapsing due to rapid solvent evaporation.
Step 4: Data Collection & Unit Cell Verification
-
Action: Mount the loop on the diffractometer goniometer under a 100 K cold stream.
-
Internal Control (Self-Validation): Collect 20 preliminary frames to determine the unit cell dimensions before committing to a full run. If the unit cell volume is anomalously large or the diffraction spots show severe streaking (indicating twinning or a polycrystalline cluster), abort the collection immediately and select a new crystal. Proceed to the full 12-hour hemisphere data collection only if the mosaicity is <0.5°.
Mechanistic & Structural Workflow
The following diagram illustrates the logical progression from the unstable free base through the stabilization, crystallization, and analytical validation phases.
Experimental workflow from free base stabilization to self-validating crystallographic analysis.
References
-
Koo, C. H. (1964). The Crystal Structure of Monoclinic Phenylhydrazine Hydrochloride. Bulletin of the Chemical Society of Japan, 38(2), 286-291. URL:[Link]
-
Misra, H. P., & Fridovich, I. (1976). The mechanism of superoxide anion generation by the interaction of phenylhydrazine with hemoglobin. PubMed (NIH). URL:[Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews (ACS Publications), 106(7), 2875-2911. URL:[Link]
Sources
A Researcher's Guide to the Definitive NMR Characterization of 6-bromo-7-methylindole
This guide provides an in-depth technical comparison and procedural walkthrough for the structural elucidation of 6-bromo-7-methylindole using Nuclear Magnetic Resonance (NMR) spectroscopy. For researchers in medicinal chemistry and drug development, substituted indoles are a cornerstone scaffold, and the precise determination of substitution patterns is paramount for establishing structure-activity relationships (SAR).[1][2] This document moves beyond a simple listing of spectral data, offering a comparative analysis against a key positional isomer and explaining the causal logic behind the selection of specific NMR experiments for unambiguous characterization.
The structural similarity among positional isomers of substituted indoles necessitates a robust, multi-faceted analytical approach for unequivocal identification.[3] Simple 1D ¹H NMR alone can be ambiguous. Therefore, a combination of 1D (¹H and ¹³C) and 2D correlation experiments (COSY, HSQC, HMBC) is not just recommended but essential for validating the synthesis of a specific isomer like 6-bromo-7-methylindole and differentiating it from its alternatives.
Predicted ¹H and ¹³C NMR Spectral Signatures of 6-bromo-7-methylindole
¹H NMR Spectroscopy: A Predicted Analysis
In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to display distinct signals for the five aromatic protons and the methyl group protons.
-
N-H Proton: A broad singlet, typically downfield (> 8.0 ppm), due to its acidic nature. Its chemical shift can be highly dependent on solvent and concentration.[8]
-
Aromatic Protons (Benzene Ring):
-
H-4 & H-5: These protons will form an AX or AB system. H-5, being ortho to the bromine, will be deshielded and appear as a doublet. H-4 will also be a doublet, coupled to H-5.
-
-
Aromatic Protons (Pyrrole Ring):
-
H-2 & H-3: These protons exhibit characteristic shifts. H-2 is typically a triplet (or more complex multiplet due to coupling with H-3 and H-1), and H-3 is also a triplet (coupling with H-2 and H-1).[9]
-
-
Methyl Protons: A sharp singlet around 2.4-2.5 ppm, characteristic of a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy: A Predicted Analysis
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
Quaternary Carbons: C-3a, C-6, C-7, and C-7a will appear as signals of lower intensity. The carbon bearing the bromine (C-6) will be significantly shifted due to the halogen's effect.[7][10]
-
Protonated Carbons: The chemical shifts of C-2, C-3, C-4, and C-5 will be in the aromatic region (typically 100-140 ppm).[11] C-3 is characteristically found at a higher field (lower ppm) than C-2 in many indoles.[9]
-
Methyl Carbon: The methyl carbon will appear at a high field (low ppm), typically around 15-20 ppm.
Comparative Analysis: Differentiating 6-bromo-7-methylindole from 5-bromo-7-methylindole
The primary challenge in characterizing this molecule is distinguishing it from its positional isomers. A direct comparison with the reported ¹H NMR data for 5-bromo-7-methylindole illustrates the power of NMR for this purpose.[12]
| Proton Assignment | Predicted: 6-bromo-7-methylindole | Reported: 5-bromo-7-methylindole[12] | Rationale for Differentiation |
| N-H | ~8.1 ppm (br s) | 8.10 ppm (br, 1H) | Similar, not a primary point of differentiation. |
| H-2 | ~7.2 ppm (t) | 7.22 ppm (t, 1H) | Similar, reflects the pyrrole ring environment. |
| H-3 | ~6.5 ppm (t) | 6.51 ppm (q, 1H) | Similar, reflects the pyrrole ring environment. |
| H-4 | ~7.5 ppm (d) | 7.63 ppm (s, 1H) | Key Difference: In the 6-bromo isomer, H-4 is a doublet coupled to H-5. In the 5-bromo isomer, H-4 is a singlet as it has no ortho or meta proton neighbors. |
| H-5 | ~7.1 ppm (d) | - (Bromine at this position) | Key Difference: A doublet signal for H-5 is expected for the 6-bromo isomer. |
| H-6 | - (Bromine at this position) | 7.12 ppm (s, 1H) | Key Difference: The absence of a signal for H-6 in the 6-bromo isomer, but a singlet for H-6 in the 5-bromo isomer. |
| -CH₃ | ~2.5 ppm (s) | 2.47 ppm (s, 3H) | Similar, typical for a methyl group on the benzene ring. |
This comparative table clearly demonstrates that the multiplicity and coupling patterns of the protons on the benzene portion of the indole are the most telling features for distinguishing between these two isomers.
The Definitive Proof: 2D NMR Correlation Spectroscopy
To move from a predicted structure to a confirmed one, 2D NMR is indispensable. These experiments reveal through-bond correlations, providing an unambiguous map of the molecular structure.[13][14][15]
Workflow for Structural Elucidation
Sources
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Safety Operating Guide
Operational Guide: Proper Handling and Disposal of (3-Bromo-2-methylphenyl)hydrazine
Chemical Profile and Mechanistic Toxicology
(3-Bromo-2-methylphenyl)hydrazine (and its hydrochloride salt) is a highly reactive hydrazine derivative utilized extensively as a chemical intermediate in pharmaceutical and agrochemical synthesis. Due to the inherent reactivity of the hydrazine moiety combined with the halogenated aromatic ring, this compound presents severe occupational and environmental hazards that require strict, self-validating safety protocols.
Causality of Toxicity: Exposure to phenylhydrazine derivatives triggers profound haematotoxicity, specifically hemolytic anemia. The mechanism of action involves the compound's interaction with hemoglobin and cytochrome P-450, which catalyzes an auto-oxidation reaction[1][2]. This reaction generates highly destructive reactive oxygen species (ROS), including superoxide anions, hydrogen peroxide, and aryl/phenyl radicals[1][3].
These free radicals initiate lipid peroxidation within the red blood cell (RBC) membrane, leading to the oxidative degradation of spectrin (a critical membrane skeleton protein), the externalization of phosphatidylserine, and ultimate RBC rupture[1][3]. Furthermore, the compound induces the formation of methemoglobin and Heinz bodies, severely compromising the blood's oxygen transport capacity[1][2].
Quantitative Safety and Physicochemical Data
To design an effective operational plan, personnel must understand the quantitative thresholds and physical properties that dictate the chemical's behavior in the laboratory environment.
Table 1: Key Safety and Operational Parameters for Phenylhydrazine Derivatives
| Parameter | Value / Description | Operational Implication |
| Primary Hazard Class | Toxic (Class 6.1), Environmental Hazard | Requires strict isolation and EPA-compliant hazardous waste disposal[4]. |
| Incompatibilities | Strong oxidizers, bases, carbonyls, lead oxides | High risk of violent reaction or explosion; must be stored under inert gas[4][5]. |
| Thermal Decomposition | Yields NOx, CO, CO2, Hydrogen chloride (HCl) | Firefighting requires SCBA; disposal requires specialized NOx scrubbers[5][6]. |
| Aquatic Toxicity | Very toxic to aquatic life (LC50 < 1 mg/L) | Strict zero-discharge policy for laboratory drains and municipal waterways[5][7]. |
| Target Organs | Blood (RBCs), Liver, Kidneys, Spleen | Chronic exposure leads to splenomegaly, hepatotoxicity, and systemic anemia[2][8]. |
Step-by-Step Standard Operating Procedure (SOP): Laboratory Handling
To prevent accidental exposure and ensure a self-validating safety system, the following protocol must be strictly adhered to during all experimental workflows.
Step 1: Engineering Controls Setup
-
Conduct all weighing, transferring, and synthesis operations strictly inside a certified chemical fume hood to prevent inhalation of toxic dust or vapors[9].
-
Ensure eyewash stations and safety showers are tested and immediately accessible within the workspace[9].
-
Purge all reaction vessels with an inert gas (Argon or Nitrogen). Causality: Phenylhydrazines are sensitive to air and light; inert atmospheres prevent the auto-oxidation of the hydrazine moiety, which otherwise degrades the reagent and increases the risk of unpredictable side reactions[5][9].
Step 2: Personal Protective Equipment (PPE) Donning
-
Wear a fully buttoned laboratory coat, a chemical-resistant apron, and closed-toe shoes.
-
Utilize double-gloving with heavy-duty nitrile gloves (minimum 0.11 mm thickness). Replace the outer glove immediately if contamination is suspected[9].
-
Wear chemical safety goggles. Add a face shield if handling solutions where splashing or rapid gas evolution is possible[9].
Step 3: Material Transfer
-
Use anti-static spatulas for solid transfers to minimize the generation of airborne dust[9].
-
If transferring liquid solutions, utilize automated pumps or sealed syringes rather than open pouring to minimize vapor exposure and droplet aerosolization[10].
Emergency Spill Response and Decontamination Workflow
In the event of a spill, immediate containment is required to prevent aerosolization, dermal contact, and environmental contamination.
Step 1: Isolation and Assessment
-
Evacuate all personnel not wearing appropriate PPE from the immediate area[6].
-
Eliminate all ignition sources, as phenylhydrazine derivatives are combustible and can ignite under specific conditions[10].
Step 2: Containment
-
For Solid Spills: Do not sweep dry, as this aerosolizes toxic particulates. Use a vacuum equipped with a HEPA filter, or slightly moisten the spill with water to suppress dust generation, then collect using a clean, non-sparking shovel[9][10].
-
For Liquid Spills: Dike the spill far ahead of the liquid front. Cover the spill with a non-combustible absorbent material such as dry sand, earth, or vermiculite[10][11]. Causality: Never use combustible absorbents like sawdust, as the reactivity of the hydrazine can trigger an exothermic reaction leading to ignition.
Step 3: Collection and Decontamination
-
Transfer the absorbed material or collected solid into a clean, dry, sealable hazardous waste container[11].
-
Wash the contaminated surface thoroughly with soap and water. Collect all rinsate as hazardous waste, as the runoff remains highly toxic to aquatic ecosystems[6][12].
Proper Disposal Procedures (EPA/RCRA Compliance)
(3-Bromo-2-methylphenyl)hydrazine cannot be disposed of in standard solid waste or flushed down the drain under any circumstances[5][7].
Step 1: Waste Segregation
-
Place all chemical waste, contaminated PPE, and spill cleanup materials into a designated, chemically compatible secondary containment vessel[12].
-
Ensure the waste container is tightly sealed and stored away from light, moisture, and incompatible materials (e.g., strong oxidizers, bases)[5][9].
Step 2: Labeling
-
Clearly label the container with "Hazardous Waste: Toxic Solid, Organic, N.O.S. (Contains (3-Bromo-2-methylphenyl)hydrazine)" and apply the appropriate Toxic (Class 6.1) and Environmental Hazard pictograms[4].
Step 3: Institutional Transfer
-
Transfer the sealed containers to the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[5][6].
Step 4: Ultimate Destruction (Incineration)
-
The mandated disposal method is controlled incineration. The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber[5]. Causality: The scrubber is absolutely critical to neutralize the highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gases that are generated during the thermal decomposition of the hydrazine group and the brominated aromatic ring[4][5][6].
Logical Workflow Visualization
Logical workflow for the containment, collection, and EPA-compliant disposal of chemical spills.
References
- phenylhydrazine hydrochloride - Report | CAMEO Chemicals | NOAA. noaa.gov.
- PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. nj.gov.
- Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. nj.gov.
- Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. coleparmer.com.
- SAFETY DATA SHEET - Fisher Scientific. fishersci.com.
- (PDF) PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. researchgate.net.
- Phenylhydrazine haematotoxicity. jcu.cz.
- PHENYLHYDRAZINE - IRIS. who.int.
- 1-Acetyl-2-phenylhydrazine-114-83-0 - University of Georgia Office of Research. uga.edu.
- Phenylhydrazine - Safety Data Sheet - ChemicalBook. chemicalbook.com.
- SAFETY DATA SHEET - Fisher Scientific (Phenylhydrazine hydrochloride). fishersci.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DSpace [iris.who.int]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nj.gov [nj.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. research.uga.edu [research.uga.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
